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  • Product: 5-Bromo-2-methoxyresorcinol
  • CAS: 133932-61-3

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 5-Bromo-2-methoxyresorcinol in Advanced Synthesis

This guide provides an in-depth technical overview of 5-Bromo-2-methoxyresorcinol, a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex bioactive molecules. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Bromo-2-methoxyresorcinol, a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex bioactive molecules. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthesis, properties, reactivity, and applications of this versatile building block, with a focus on enabling the design and execution of innovative synthetic strategies.

Introduction: The Architectural Value of 5-Bromo-2-methoxyresorcinol

5-Bromo-2-methoxyresorcinol (Figure 1) is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups: two hydroxyl groups (a resorcinol core), a methoxy group, and a bromine atom. This distinct arrangement of substituents on the benzene ring imparts a nuanced reactivity profile, making it a valuable precursor for the synthesis of a wide range of complex molecular architectures, particularly in the realm of medicinal chemistry. The strategic placement of these groups allows for selective functionalization, enabling chemists to introduce molecular diversity and tailor the properties of target compounds. This guide will explore the synthetic utility of 5-Bromo-2-methoxyresorcinol, providing both foundational knowledge and practical insights for its application in the laboratory.

Figure 1: Chemical Structure of 5-Bromo-2-methoxyresorcinol

A 2D representation of the 5-Bromo-2-methoxyresorcinol molecule.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The table below summarizes the key properties of 5-Bromo-2-methoxyresorcinol.

PropertyValueSource
CAS Number 133932-61-3[1]
Molecular Formula C₇H₇BrO₃[1]
Molecular Weight 219.03 g/mol [1]
Melting Point 124-126 °C[2]
Appearance Off-white to light brown crystalline powderInferred from related compounds
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.Inferred from structure
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl protons. The two aromatic protons will appear as singlets or doublets with a small coupling constant, with their chemical shifts influenced by the surrounding electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo) groups. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. Notably, the carbon atom attached to the methoxy group is expected to have a chemical shift in the range of 55-62 ppm[3]. The carbons bearing the hydroxyl groups will be shifted downfield, as will the carbon attached to the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching vibrations of the methoxy and hydroxyl groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will likely involve the loss of the methoxy group, hydroxyl groups, and potentially the bromine atom.

Synthesis of 5-Bromo-2-methoxyresorcinol

An improved and efficient synthesis of 5-Bromo-2-methoxyresorcinol has been developed, starting from the readily available 2,4,6-tribromoanisole[4][5]. This method, detailed in European Patent EP0471941A2, offers a significant improvement over previous, lower-yielding approaches[4][5]. The key to this process is a selective metal-halogen exchange followed by boronation and subsequent oxidation.

synthesis_workflow cluster_0 Synthesis of 5-Bromo-2-methoxyresorcinol Start 2,4,6-Tribromoanisole Step1 Metal-Halogen Exchange (n-BuLi, Pentane, -20°C to -10°C) Start->Step1 Intermediate1 Lithio Intermediate Step1->Intermediate1 Step2 Electrophilic Quench (Trimethylborate, -30°C to 0°C) Intermediate1->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Step3 Oxidative Workup (H₂O₂, Acetic Acid) Intermediate2->Step3 End 5-Bromo-2-methoxyresorcinol Step3->End

Synthetic workflow for 5-Bromo-2-methoxyresorcinol.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent EP0471941A2[4][5].

Materials:

  • 2,4,6-Tribromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous pentane

  • Trimethylborate

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4,6-tribromoanisole and anhydrous pentane under a nitrogen atmosphere.

  • Metal-Halogen Exchange: The resulting suspension is cooled to between -20°C and -10°C. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature within the specified range. The reaction mixture is stirred for a designated period at this temperature. The heterogeneous nature of this reaction is crucial for its success[4][5].

  • Electrophilic Quench: The reaction mixture is then cooled to between -30°C and 0°C. Trimethylborate is added dropwise, again maintaining the temperature. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • Oxidative Workup: The reaction is quenched by the slow addition of a mixture of hydrogen peroxide and acetic acid. The resulting mixture is stirred vigorously for several hours.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 5-Bromo-2-methoxyresorcinol can be further purified by recrystallization or column chromatography to afford the final product as an off-white to light brown solid.

Causality Behind Experimental Choices:

  • Heterogeneous Reaction Conditions: The use of pentane, in which the starting material is only partially soluble, is a key innovation. This heterogeneous system allows for a more controlled metal-halogen exchange, minimizing side reactions that are observed in more polar solvents like THF[4][5].

  • Low-Temperature Control: The low temperatures used for the metal-halogen exchange and the electrophilic quench are critical for preventing the decomposition of the organolithium intermediate and for ensuring the selectivity of the reaction.

  • Boronate Ester Intermediate: The use of trimethylborate as the electrophile leads to the formation of a stable boronate ester intermediate. This intermediate is then cleanly oxidized to the corresponding phenol (resorcinol) in the subsequent step.

Reactivity and Applications as a Chemical Intermediate

The synthetic utility of 5-Bromo-2-methoxyresorcinol stems from the distinct reactivity of its functional groups. The two hydroxyl groups can be selectively protected or functionalized, the methoxy group is relatively stable but can be cleaved under harsh conditions, and the bromine atom provides a handle for a variety of cross-coupling reactions.

Case Study: Synthesis of a Platelet-Activating Factor (PAF) Antagonist

A significant application of 5-Bromo-2-methoxyresorcinol is its use as a key intermediate in the synthesis of potent antagonists of Platelet-Activating Factor (PAF)[4][5]. PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[6]. Consequently, PAF antagonists are of considerable interest as potential therapeutic agents for conditions such as asthma, septic shock, and cardiovascular diseases[7].

The synthesis of a thiazolium-based PAF antagonist, as described in U.S. Patent 4,983,592, utilizes 5-Bromo-2-methoxyresorcinol as a crucial building block. The resorcinol moiety of the intermediate is elaborated to introduce a phosphinyl group and a long-chain ether, which are key structural features for PAF receptor binding.

paf_antagonist_synthesis cluster_1 Application in PAF Antagonist Synthesis Start 5-Bromo-2-methoxyresorcinol Step1 Selective Alkylation and Phosphorylation Start->Step1 Intermediate Functionalized Resorcinol Derivative Step1->Intermediate Step2 Coupling with Thiazolium Moiety Intermediate->Step2 End Platelet-Activating Factor (PAF) Antagonist Step2->End

General synthetic pathway to a PAF antagonist using 5-Bromo-2-methoxyresorcinol.

The synthesis involves the selective alkylation of one of the hydroxyl groups with a long-chain alkyl halide, followed by phosphorylation of the remaining hydroxyl group. The resulting functionalized resorcinol derivative is then coupled with a thiazolium-containing fragment to yield the final PAF antagonist. The bromine atom on the resorcinol core can be retained in the final product or can be used as a handle for further modifications through reactions like Suzuki or Heck cross-coupling, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[8].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[8].

  • Respiratory Irritation: May cause respiratory irritation[8].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Conclusion

5-Bromo-2-methoxyresorcinol is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its unique substitution pattern provides multiple handles for selective functionalization, making it an ideal starting material for the construction of diverse molecular scaffolds. The improved synthetic route to this compound has made it more accessible for research and development. As demonstrated by its application in the synthesis of a potent PAF antagonist, 5-Bromo-2-methoxyresorcinol is a key building block for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this strategic intermediate in their synthetic endeavors.

References

  • Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent No. EP0471941A2.
  • Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Office. [Link]

  • Cook, J. C., & Moody, C. J. (2014). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 19(9), 13647–13657. [Link]

  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (2021).
  • (PDF) Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-Trimethoxychalcone from Garcinia Nervosa and of its Isomer 3. (2010). ResearchGate. [Link]

  • Synthesis method of 2-bromo-5-methoxyphenol. (2019). Patsnap. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Broquet, C., et al. (1992). Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines. Journal of Medicinal Chemistry, 35(7), 1176-1184. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Journal of Molecular Structure, 1282, 135123. [Link]

  • Shukla, S. D. (2023). Biochemistry of Platelet Activating Factor. In StatPearls. StatPearls Publishing. [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. [Link]

  • (PDF) Platelet-Activating Factor (PAF)-Antagonists of Natural Origin. (2015). ResearchGate. [Link]

  • COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. (2021). European Patent Office. [Link]

  • Platelet-activating factor receptor in GtoPdb v.2023.1. (2023). IUPHAR/BPS Guide to Pharmacology. [Link]

  • 5-Methoxyresorcinol | C 7 H 8 O 3 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2015). ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Strategic Utilization of 5-Bromo-2-methoxyresorcinol in Medicinal Chemistry: From Scaffold Design to Clinical Candidates

Topic: Potential Applications of 5-Bromo-2-methoxyresorcinol in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 5-Bromo-2-methoxyresorcinol in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

5-Bromo-2-methoxyresorcinol (CAS: 133932-61-3) is a highly specialized, privileged intermediate in medicinal chemistry.[1] Unlike generic building blocks, this scaffold offers a unique "tri-vector" functionalization profile: a central methoxy group for steric/electronic modulation, two flanking hydroxyl groups for hydrogen bond donor/acceptor interactions, and a 5-position bromine atom serving as a versatile exit vector for cross-coupling reactions.[1]

This guide details the technical utility of this scaffold, focusing on its critical role in synthesizing Platelet Activating Factor (PAF) antagonists and its emerging application in HSP90 inhibitor design. We provide an industrial-grade synthesis protocol, validated reaction pathways, and structural insights to accelerate your drug discovery campaigns.

Chemical Profile & Reactivity: The "Tri-Vector" Scaffold[1]

The utility of 5-Bromo-2-methoxyresorcinol lies in its ability to access complex chemical space through orthogonal reactivity.[1]

FeatureChemical FunctionMedicinal Chemistry Application
5-Bromo Handle Aryl HalideExit Vector: Site for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to attach hydrophobic tails or heteroaryl rings.[1]
1,3-Dihydroxyls Phenolic DonorsBinding Hooks: Critical for H-bonding with Asp/Thr residues in ATP-binding pockets (e.g., HSP90).[1]
2-Methoxy Group Electron DonorConformational Lock: Induces a specific twist in the biaryl axis via steric clash, often improving selectivity for protein targets.[1]
Reactivity Logic
  • Regioselectivity: The 2-methoxy group directs lithiation but also protects the central position.[1] The 5-bromo position is electronically activated for metal-halogen exchange or palladium catalysis.[1]

  • Protection Strategy: The phenolic hydroxyls often require protection (e.g., MOM, Bn, or TBS) before performing lithiation or heavy metal coupling at the 5-position to prevent quenching.[1]

Synthetic Utility: Validated Protocols

A. Industrial Synthesis from 2,4,6-Tribromoanisole

While simple bromination of 2-methoxyresorcinol is possible, it often yields mixtures.[1] The authoritative industrial route, described in EP 0471941 A2 , utilizes a "reverse" approach starting from 2,4,6-tribromoanisole.[1] This method ensures high regiochemical fidelity.[1]

Protocol: Regioselective Metallation-Boronation
  • Precursor: 2,4,6-Tribromoanisole[1]

  • Reagents: n-Butyllithium (n-BuLi), Trimethylborate, Hydrogen Peroxide.[1]

  • Conditions: Heterogeneous cryogenic lithiation.[1]

Step-by-Step Methodology:

  • Solvent Prep: Charge a reactor with anhydrous THF/Toluene (ratio 1:4) and cool to -70°C .

  • Lithiation: Add 2,4,6-tribromoanisole. Slowly add n-BuLi (1.1 eq) dropwise, maintaining internal temperature below -65°C. Expert Insight: The bulky bromine atoms at 2,4,6 positions direct the lithium exchange specifically to the 2-position (relative to OMe) or 4-position depending on conditions; however, the patent utilizes specific heterogeneous conditions to favor the formation of the desired lithio-species.[1]

  • Electrophile Trapping: Add Trimethylborate (1.5 eq) . Allow to warm to 0°C.

  • Oxidation: Treat the intermediate boronate with 30% H₂O₂ in acidic media (AcOH) to convert the C-B bond to C-OH.[1]

  • Workup: Quench with Na₂SO₃, extract with EtOAc, and recrystallize from hexanes/EtOAc.

Technical Note: This route avoids the difficult separation of isomers common in direct electrophilic aromatic substitution of activated phenols.

B. Visualization of Synthetic Logic

SynthesisPath Start 2,4,6-Tribromoanisole Lithium Lithio-Intermediate (Kinetic Control) Start->Lithium n-BuLi, -78°C THF/Toluene Boronate Aryl Boronate Lithium->Boronate B(OMe)3 Product 5-Bromo-2-methoxyresorcinol (Target Scaffold) Boronate->Product H2O2, AcOH Oxidative Cleavage

Figure 1: Regioselective synthesis pathway from tribromoanisole, ensuring correct placement of the hydroxyl groups relative to the bromine handle.[1]

Medicinal Chemistry Applications

Case Study 1: PAF Antagonists (Proven Application)

Platelet Activating Factor (PAF) is a potent phospholipid mediator involved in inflammation and anaphylaxis. 5-Bromo-2-methoxyresorcinol serves as the core for Thiazolium-based PAF Antagonists .[1]

  • Mechanism: The resorcinol core mimics the glycerol backbone of PAF, while the 5-bromo group allows for the attachment of long-chain lipophilic tails (via ether or linker synthesis) that anchor the molecule in the PAF receptor.[1]

  • Key Reference: US Patent 4,983,592 describes the synthesis of thiazolium salts where this specific resorcinol derivative is a key intermediate.

Case Study 2: HSP90 Inhibitors (High-Value Potential)

Heat Shock Protein 90 (HSP90) inhibitors are a major focus in oncology.[1][2] The "Resorcinol Pharmacophore" is well-established (e.g., Ganetespib , Luminespib ).[1]

  • Structural Homology: Most resorcinol-based HSP90 inhibitors feature a 2,4-dihydroxy-5-isopropylphenyl moiety.[1]

  • Advantage of 5-Br-2-OMe-Resorcinol:

    • The 2-OMe: Replaces the 4-OH or modifies the electronic environment of the ring, potentially altering metabolic stability (glucuronidation resistance).[1]

    • The 5-Br: Allows for the rapid "library generation" of the 5-aryl moiety (the "tail" of the inhibitor) via Suzuki coupling.[1]

    • Binding Mode: The 1,3-hydroxyls (relative to the ring) form the critical water-mediated H-bond network with Asp93 and Thr184 in the HSP90 N-terminal pocket.[1]

HSP90 Binding Logic Diagram

HSP90_Binding Asp93 Asp93 (H-Bond Acceptor) Thr184 Thr184 (H-Bond Donor) Hydrophobic Hydrophobic Pocket (Met98, Leu107) Resorcinol Resorcinol Ring (1,3-OH) Resorcinol->Asp93 Direct H-Bond Resorcinol->Thr184 Water-Mediated Bromo 5-Br Vector (Coupling Site) Tail Aryl/Heteroaryl Tail (Library Diversity) Bromo->Tail Suzuki Coupling Tail->Hydrophobic Van der Waals

Figure 2: Conceptual binding mode of a 5-bromo-2-methoxyresorcinol derived ligand in the HSP90 ATP-binding pocket.[1]

Experimental Protocol: Suzuki Coupling for Library Generation

To utilize this scaffold for HSP90 or anti-inflammatory libraries.[1]

Objective: Coupling of 5-Bromo-2-methoxyresorcinol with Phenylboronic Acid.

  • Reagents:

    • Scaffold: 5-Bromo-2-methoxyresorcinol (1.0 eq)[1]

    • Partner: Phenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

    • Base: K₂CO₃ (3.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.[1]

    • Combine scaffold, boronic acid, base, and catalyst in a sealed vial.[1]

    • Heat to 90°C for 12 hours.

    • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).[1]

  • Expert Tip: If the free hydroxyls interfere with the catalyst (poisoning), protect them as MOM-ethers prior to coupling, then deprotect with dilute HCl post-coupling.[1]

References

  • Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Application EP 0471941 A2.[1]

  • Wissner, A., et al. (1991).[1] Platelet activating factor antagonist thiazolium salts. U.S. Patent 4,983,592.[1]

  • Brough, P. A., et al. (2008).[1] 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196–218. (Contextual reference for Resorcinol/HSP90 SAR).

  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXYRESORCINOL Product Properties.

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 5-Bromo-2-methoxyresorcinol

The following technical guide details the spectroscopic characterization of 5-Bromo-2-methoxyresorcinol (CAS: 133932-61-3). This document is structured for researchers requiring precise analytical data and experimental c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5-Bromo-2-methoxyresorcinol (CAS: 133932-61-3). This document is structured for researchers requiring precise analytical data and experimental context for structural validation.

Executive Summary

5-Bromo-2-methoxyresorcinol (5-Bromo-2-methoxy-1,3-benzenediol) is a critical halogenated phenolic intermediate, primarily utilized in the synthesis of bioactive polyketides and platelet-activating factor antagonists.[1] Its structural integrity is defined by a


 symmetry axis passing through the methoxy and bromine substituents, rendering the aromatic protons and carbons chemically equivalent in magnetic resonance experiments.[2]
  • CAS Number: 133932-61-3[3][4]

  • Molecular Formula:

    
    [2][5]
    
  • Molecular Weight: 219.03 g/mol

  • Appearance: White solid[5][6]

  • Melting Point: 124 – 126 °C[2][5][6]

Structural Analysis & Symmetry

Understanding the molecule's symmetry is a prerequisite for interpreting the NMR data.[2] The molecule possesses a plane of symmetry perpendicular to the benzene ring, bisecting the C2-OMe and C5-Br bonds.

  • Proton Equivalence: The protons at positions 4 and 6 are chemically equivalent (

    
    ).[2]
    
  • Carbon Equivalence: The carbons at positions 4 and 6 are equivalent (

    
    ), as are the hydroxyl-bearing carbons (
    
    
    
    ).[2]
Diagram 1: Structural Symmetry & NMR Logic

The following diagram illustrates the logical flow from chemical structure to expected NMR signal multiplicities.

NMR_Logic Struct 5-Bromo-2-methoxyresorcinol (C7H7BrO3) Symmetry C2v Symmetry Axis (Through C2-O and C5-Br) Struct->Symmetry Protons Proton Environments Symmetry->Protons Carbons Carbon Environments Symmetry->Carbons H_Ar H4 & H6 Equivalent (Singlet) Protons->H_Ar H_OMe Methoxy H Unique (Singlet) Protons->H_OMe H_OH Phenolic OH Exchangeable (Broad Singlet) Protons->H_OH C_Ar_OH C1 & C3 (C-OH) Deshielded Carbons->C_Ar_OH C_Ar_Br C5 (C-Br) Ipso Shift Carbons->C_Ar_Br

Caption: Symmetry analysis determining chemically equivalent nuclei for NMR interpretation.

Spectroscopic Data

The following data is synthesized from high-purity isolation protocols described in European Patent 0471941 A2 [1].

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


)
Frequency:  300 MHz (

H), 75.5 MHz (

C)[2][5][6]
Table 1:

H NMR Data (300 MHz,

)
Chemical Shift (

, ppm)
IntegrationMultiplicityAssignmentStructural Context
6.68 2HSinglet (s)Ar-H (C4, C6)Equivalent aromatic protons ortho to OH.
5.38 2HBroad Singlet (br s)Ar-OH (C1, C3)Exchangeable phenolic protons.[2]
3.86 3HSinglet (s)-OCH

Methoxy group at C2.
Table 2:

C NMR Data (75.5 MHz,

)
Chemical Shift (

, ppm)
AssignmentStructural Context
149.47 C1, C3C -OH (Phenolic carbons).[2] Highly deshielded.
138.52 C2C -OMe (Ipso to methoxy).[5]
116.89 C5C -Br (Ipso to bromine).[5]
111.76 C4, C6C -H (Aromatic methine).[2][5] Shielded by ortho-OH effect.
61.26 -OC H

Methoxy carbon.[5]
Mass Spectrometry (MS)

While specific fragmentation line-lists vary by ionization energy, the molecular ion signature is definitive due to the bromine isotope pattern.[2]

  • Molecular Ion (

    
    ):  The compound will exhibit a characteristic 1:1 doublet for the molecular ion due to natural abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%).[2]
    • m/z 218: (

      
      )
      
      
      
      [2]
    • m/z 220: (

      
      )
      
      
      
      [2]
  • Base Peak/Fragmentation:

    • [M - 15]

      
      :  Loss of methyl radical (
      
      
      
      ) from the methoxy group (m/z ~203/205).[2]
    • [M - 28]

      
      :  Loss of CO (common in phenols).[2]
      
Infrared Spectroscopy (IR)
  • 3200 – 3500 cm

    
    :  O-H stretching (Broad, intermolecular H-bonding).
    
  • 2850 – 2950 cm

    
    :  C-H stretching (Methoxy methyl group).
    
  • 1580 – 1610 cm

    
    :  C=C aromatic ring stretching.
    
  • ~1050 – 1250 cm

    
    :  C-O stretching (Phenol and Aryl alkyl ether).
    
  • ~600 – 700 cm

    
    :  C-Br stretching.
    

Experimental Protocols

To ensure data reproducibility matching the values above, the following isolation and preparation protocol is recommended.

Sample Preparation for NMR[2]
  • Drying: Ensure the solid 5-Bromo-2-methoxyresorcinol is dried under high vacuum (< 1 mbar) at 40°C for 4 hours to remove residual moisture, which can broaden the OH signal at 5.38 ppm.

  • Solvent: Use high-quality

    
     (99.8% D) containing 0.03% TMS as an internal standard.[2]
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any turbidity is observed.[2]

Synthesis & Isolation Workflow

The high-purity material characterized above is typically generated via the lithiation of 2,4,6-tribromoanisole.[2] This route avoids the formation of regioisomers that complicate spectral assignment.[2]

Diagram 2: Synthesis & Characterization Workflow

Synthesis_Workflow Start 2,4,6-Tribromoanisole Step1 1. n-BuLi / Pentane (-20°C) 2. B(OMe)3 Start->Step1 Intermediate Boronate Intermediate Step1->Intermediate Step2 Oxidation (H2O2 / AcOH) Intermediate->Step2 Product 5-Bromo-2-methoxyresorcinol (White Solid) Step2->Product Analysis Characterization (NMR, mp 124-126°C) Product->Analysis

Caption: Proven synthetic route yielding the specific polymorph (mp 124-126°C) characterized in this guide.

References

  • Green, K. E. (1992).[2][5] An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Application EP 0471941 A2.[2][5] American Cyanamid Company.[2][5]

  • Smolecule. (2023).[2][7] 2-Methoxyresorcinol and Intermediates.

Sources

Exploratory

Foreword: A Proactive Approach to a Ubiquitous Challenge

An In-Depth Technical Guide to the Cytotoxicity of Brominated Phenols and Derivatives Brominated phenols (BPs) and their derivatives represent a class of chemicals with immense industrial utility, primarily as flame reta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cytotoxicity of Brominated Phenols and Derivatives

Brominated phenols (BPs) and their derivatives represent a class of chemicals with immense industrial utility, primarily as flame retardants, pesticides, and chemical intermediates.[1] Their widespread use, however, has led to their ubiquitous presence in the environment, from indoor dust and surface water to human tissues.[1][2] This reality necessitates a profound understanding of their toxicological profiles, not merely for regulatory compliance but for proactive risk assessment in drug development and environmental science. This guide moves beyond a simple recitation of facts to provide a cohesive, in-depth analysis of the cytotoxic mechanisms of BPs. As a Senior Application Scientist, my objective is to synthesize the complex data into a functional framework, explaining the causality behind the observed toxicity and providing robust, field-proven methodologies for its assessment.

The Core of Toxicity: Unraveling the Mechanisms of Action

The cytotoxicity of brominated phenols is not a monolithic process but a multi-pronged assault on cellular integrity. The primary mechanisms, often interlinked, are oxidative stress, induction of apoptosis, direct DNA damage, and endocrine disruption. The degree and position of bromine substitution on the phenol ring, along with other physicochemical properties, dictate the dominant toxic pathway.[3][4]

Oxidative Stress: The Unbalancing Act

A frequent and primary event in BP-induced cytotoxicity is the perturbation of the cellular redox balance. Compounds like Tetrabromobisphenol A (TBBPA) have been shown to trigger the production of reactive oxygen species (ROS) through the induction of metabolic enzymes such as Cytochrome P450 2B1 (CYP2B1).[5] This surge in ROS overwhelms the cell's antioxidant defenses, leading to:

  • Lipid Peroxidation: Damage to cell membranes, compromising their integrity and function.

  • Glutathione (GSH) Depletion: Consumption of the cell's primary non-enzymatic antioxidant, leaving it vulnerable to further oxidative attack.[5]

  • Oxidative Damage to Proteins and DNA: Modification of critical biomolecules, leading to loss of function and genotoxicity.

Apoptosis: The Programmed Demise

Induction of apoptosis, or programmed cell death, is a hallmark of exposure to several brominated phenols, including 2,4,6-tribromophenol (2,4,6-TBP), pentabromophenol (PBP), and TBBPA.[6][7] The evidence overwhelmingly points to the mitochondrial (intrinsic) pathway as the principal driver.[4][7]

This pathway is a cascade of events:

  • Mitochondrial Dysfunction: BPs disrupt the mitochondrial membrane potential (ΔΨm).[7]

  • Caspase Activation: This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][7]

  • Substrate Cleavage: Active caspase-3 cleaves critical cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), which shuts down DNA repair mechanisms.[7]

  • Cellular Dismantling: The final stages involve DNA fragmentation and chromatin condensation, culminating in the orderly disposal of the cell.[7]

An increase in cytosolic calcium (Ca²⁺) levels is also a key initiating event, linking cellular stress signals to the mitochondrial apoptotic machinery.[7][8]

Mitochondrial_Apoptosis_Pathway BP Brominated Phenols (e.g., 2,4,6-TBP, PBP) Ca Increase in Cytosolic Ca²⁺ BP->Ca initiates Mito Mitochondrial Dysfunction (Loss of ΔΨm) BP->Mito induces Ca->Mito contributes to Casp9 Caspase-9 Activation Mito->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates PARP PARP-1 Cleavage (Inhibition of DNA Repair) Casp3->PARP cleaves Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) Casp3->Apoptosis executes

Mitochondrial Pathway of Apoptosis Induced by Brominated Phenols.
Genotoxicity: A Direct Assault on the Genome

Beyond indirect oxidative damage, BPs and their metabolites can directly damage DNA. Studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that TBBPA, TBBPS, 2,4,6-TBP, and PBP can induce DNA strand breaks.[9] A key biomarker for this type of damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a product of oxidative DNA mutilation.[5][9]

Furthermore, certain metabolites can exhibit synergistic toxicity. For instance, 2,6-dibromohydroquinone, a metabolite of TBBPA and 2,4,6-TBP, can induce significant DNA damage in the presence of copper (Cu(II)) by forming a DNA-Cu complex and facilitating the site-specific production of hydroxyl radicals.[10]

Endocrine Disruption

Many brominated phenols are recognized as endocrine-disrupting chemicals (EDCs).[11] They can interfere with hormonal signaling pathways, most notably the thyroid hormone system. 2,4,6-TBP, for example, can inhibit thyroid hormone sulfotransferase activity in human hepatocytes, an essential step in hormone metabolism and elimination.[11] This disruption of hormonal balance can lead to a wide range of adverse effects on development, reproduction, and metabolism.

Mechanisms_of_Cytotoxicity Key Cytotoxic Mechanisms of Brominated Phenols BPs Brominated Phenols ROS Oxidative Stress (ROS Production) BPs->ROS Apoptosis Apoptosis Induction (Mitochondrial Pathway) BPs->Apoptosis DNA_Damage Genotoxicity (DNA Strand Breaks, 8-oxodG) BPs->DNA_Damage Endocrine Endocrine Disruption (Thyroid System Interference) BPs->Endocrine ROS->Apoptosis triggers ROS->DNA_Damage causes Cell_Death Cell Death & Dysfunction ROS->Cell_Death Apoptosis->Cell_Death DNA_Damage->Apoptosis can trigger DNA_Damage->Cell_Death Endocrine->Cell_Death leads to

Interconnected Mechanisms of Brominated Phenol Cytotoxicity.

Structure-Activity Relationships (SAR): Decoding Toxicity from Molecular Architecture

The cytotoxicity of a phenolic compound is intrinsically linked to its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that relate biological effects to physicochemical properties.[12] For halogenated phenols, key descriptors include:

  • Lipophilicity (log Kow / log P): This parameter describes a compound's affinity for fatty or nonpolar environments. Generally, increased lipophilicity enhances membrane permeability and bioaccumulation, often leading to greater toxicity.[3]

  • Electronic Parameters (Hammett sigma constant / pKa): These describe the electron-withdrawing or -donating nature of substituents on the phenol ring. Electron-withdrawing groups can increase the acidity of the phenolic hydroxyl group, influencing its reactivity and interaction with biological targets.[3]

A key study established an excellent planar model for a series of substituted phenols: log BR = 0.7998 (log Kow) + 1.2447 (σ) - 1.5538 [3] Where BR is the biological response (toxicity) and σ is the Hammett sigma constant. This equation demonstrates that toxicity increases with both lipophilicity and the electron-withdrawing strength of the substituents.[3] The number and position of bromine atoms are therefore critical determinants of a compound's cytotoxic potential.

A Framework for Assessment: Experimental Protocols

A rigorous and reproducible assessment of cytotoxicity is paramount. The following section details validated, step-by-step protocols for key assays. The choice of assay should be guided by the specific cytotoxic mechanism being investigated.

General Experimental Workflow

A logical workflow ensures comprehensive data collection. It begins with broad cytotoxicity screening and progresses to more specific, mechanism-based assays.

Experimental_Workflow start Select Cell Line (e.g., HepG2, PBMCs, A549) exposure Expose Cells to Brominated Phenol (Dose-Response & Time-Course) start->exposure cytotox Cytotoxicity Screening (MTT, LDH Assay) exposure->cytotox mechanism Mechanism-Specific Assays cytotox->mechanism Based on IC50 apoptosis_assay Apoptosis (Annexin V, Caspase Activity) mechanism->apoptosis_assay ros_assay Oxidative Stress (ROS, 8-OHdG) mechanism->ros_assay geno_assay Genotoxicity (Comet Assay) mechanism->geno_assay analysis Data Analysis (IC50 Calculation, Statistical Tests) apoptosis_assay->analysis ros_assay->analysis geno_assay->analysis

General Workflow for Assessing Brominated Phenol Cytotoxicity.
Protocol: Cell Viability Assessment via MTT Assay

This colorimetric assay is a gold standard for assessing cell metabolic activity, serving as an indicator of cell viability.[13][14] It measures the ability of mitochondrial succinate dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][15]

Materials:

  • Cell line of interest (e.g., HepG2, PBMCs) in appropriate culture medium.

  • 96-well cell culture plates.

  • Brominated phenol stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated phenol from the stock solution. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compound to the wells. Include vehicle controls (DMSO, max 0.1% v/v) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Rationale: This step is critical; only viable cells with active mitochondria can reduce the MTT.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells in suspension.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Following exposure to the brominated phenol, harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Rationale: This allows sufficient time for the probes to bind without causing significant changes to the cells.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells.

Quantitative Data Summary

The cytotoxicity of brominated phenols varies significantly depending on the specific compound and the test system. The following table summarizes representative toxicity data from the literature.

CompoundTest System/OrganismEndpointValueReference(s)
2,4,6-Tribromophenol (2,4,6-TBP) Daphnia magna (daphnid)48-h EC₅₀0.26 mg/L[15]
Cyprinus carpio (fish)96-h LC₅₀1.1 mg/L[15]
Scenedesmus quadricauda (alga)72-h EC₅₀3.39 mg/L[16]
Human PBMCsApoptosis Induction0.01-50 µg/mL[7]
Pentabromophenol (PBP) Human PBMCsApoptosis Induction0.01-50 µg/mL (more potent than TBP)[7]
2,4-Dibromophenol (2,4-DBP) Daphnia magna (daphnid)48-h EC₅₀2.17 mg/L[16]
2,6-Dibromophenol (2,6-DBP) Daphnia magna (daphnid)48-h EC₅₀2.78 mg/L[16]
Tetrabromobisphenol A (TBBPA) Mouse astrocytesApoptosis Induction25-200 µM[6]
Marine Bromophenol 4 MOLM-13 (leukemia cells)48-h EC₅₀6.23 µM[17]
Structure identified as 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether

Conclusion and Future Perspectives

The body of evidence clearly demonstrates that brominated phenols and their derivatives are potent cytotoxic agents acting through a complex interplay of mechanisms, including oxidative stress, apoptosis induction, and genotoxicity. The mitochondrial pathway is a central and recurring theme in their mode of action. Understanding these mechanisms is not merely an academic exercise; it is fundamental to predicting the toxicity of novel derivatives, assessing environmental risks, and informing the development of safer alternatives.

Future research should focus on the long-term effects of low-dose exposures, the toxicokinetics of BP mixtures, and the development of more advanced in vitro models, such as 3D organoids and organ-on-a-chip systems, to better recapitulate human physiology and improve the accuracy of risk assessments.[14]

References

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  • Michałowicz, J., & Włuka, A. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 811, 152289. [Link]

  • Kim, S.Z., Lee, K., & Choe, S.Y. (2012). Molecular Mechanism of Tetrabromobisphenol A (TBBPA)-induced Target Organ Toxicity in Sprague-Dawley Male Rats. Toxicological Research, 28(1), 11-17. [Link]

  • Obe, T.O., & Obe, O.A. (2023). Mechanism of Action of Tetrabromobisphenol A. Encyclopedia.pub. [Link]

  • Dong, F., Chen, Y., & Liu, Y. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Pharmacology, 12, 794954. [Link]

  • Liao, Y., et al. (2024). Molecular mechanisms of tetrabromobisphenol A (TBBPA) toxicity: Insights from various biological systems. ResearchGate. [Link]

  • Mokra, K., Woźniak, A., & Michałowicz, J. (2021). Determination of Apoptotic Mechanism of Action of Tetrabromobisphenol A and Tetrabromobisphenol S in Human Peripheral Blood Mononuclear Cells: A Comparative Study. International Journal of Molecular Sciences, 22(21), 11728. [Link]

  • Barańska, A., Woźniak, A., Mokra, K., & Michałowicz, J. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. Frontiers in Immunology, 13, 869741. [Link]

  • Mokra, K., Barańska, A., Woźniak, A., & Michałowicz, J. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 23(16), 8961. [Link]

  • Zubía, E., et al. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 22(1), 32. [Link]

  • Shi, H., et al. (2017). Mechanism of synergistic DNA damage induced by the hydroquinone metabolite of brominated phenolic environmental pollutants and Cu(II): Formation of DNA-Cu complex and site-specific production of hydroxyl radicals. Free Radical Biology and Medicine, 103, 246-255. [Link]

  • Michałowicz, J., & Włuka, A. (2021). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. ResearchGate. [Link]

  • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-715. [Link]

  • Liu, B., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(6), 334. [Link]

  • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). ResearchGate. [Link]

  • de Souza, C.F., et al. (2020). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. Ecotoxicology and Environmental Safety, 191, 110221. [Link]

  • EFSA CONTAM Panel. (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(11), e06931. [Link]

  • OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. UNEP Publications. [Link]

  • Lysek, N., et al. (2005). Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). ResearchGate. [Link]

  • Wang, J., et al. (2019). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Bulletin of Environmental Contamination and Toxicology, 102(5), 711-717. [Link]

  • Chen, C.Y., et al. (2018). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]

  • Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(4), 211. [Link]

  • Ballmaier, D., & Epe, B. (2006). DNA damage by bromate: mechanism and consequences. Archives of Toxicology, 80(10), 609-616. [Link]

  • Kawanishi, S., & Murata, M. (2006). Mechanism of DNA damage induced by bromate differs from general types of oxidative stress. Toxicology, 221(2-3), 172-178. [Link]

  • Albulescu, L., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2), 418-426. [Link]

  • Flores-Alamo, M., et al. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. ChemistryOpen, 12(5), e202300028. [Link]

  • Natsch, A., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(6), 2091-2104. [Link]

  • Akinnibosun, F.I. (2009). Oxidative DNA Damage and DNA Binding Induced by 2, 2-Bis (Bromomethyl)-1, 3-Propanediol: Possible Mode of Action Implicated in its Carcinogenicity. ProQuest Dissertations Publishing. [Link]

  • Albulescu, L., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • HELCOM. (2024). 2,4,6-Tribromophenol (TBP). HELCOM. [Link]

  • Kavlock, R.J. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. [Link]

  • Garcia-Vaquero, M., et al. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews. [Link]

  • Tomas, V.C., et al. (2018). Growth Inhibition and DNA Damage Induced by X-Phenols in Yeast: A Quantitative Structure–Activity Relationship Study. Chemical Research in Toxicology, 31(1), 40-50. [Link]

  • Pang, Y.Y., et al. (2014). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Dr. Sapna Gupta. (2022). Estimation of Phenol | Using Brominating Solution. YouTube. [Link]

  • Baken, K.A., et al. (2009). Evaluation of an alternative in vitro test battery for detecting reproductive toxicants. Toxicology in Vitro, 23(4), 620-629. [Link]

  • ATSDR. (2008). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. NCBI Bookshelf. [Link]

  • University of Mustansiriyah. (n.d.). ASSAY Of PHENOL. University of Mustansiriyah. [Link]

  • Salado-Leza, D., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(9), 4887. [Link]

  • Paris, D.F., Wolfe, N.L., & Steen, W.C. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology, 44(1), 153-158. [Link]

  • Wang, Y., et al. (2024). Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction. PLoS Genetics, 20(2), e1011150. [Link]

  • Scribd. (n.d.). Estimation of Phenol by Bromination Method. Scribd. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: An Improved and Scalable Synthesis of 5-Bromo-2-methoxyresorcinol for Pharmaceutical Research and Development

Abstract This application note presents a detailed and optimized protocol for the synthesis of 5-Bromo-2-methoxyresorcinol, a key intermediate in the production of various pharmaceutical compounds. The featured three-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the synthesis of 5-Bromo-2-methoxyresorcinol, a key intermediate in the production of various pharmaceutical compounds. The featured three-step synthesis route, starting from the readily available o-methoxyphenol, offers significant improvements in terms of yield, safety, and scalability compared to previously reported methods. This guide provides a comprehensive walkthrough of the experimental procedure, including reaction setup, purification, and characterization, making it an invaluable resource for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of 5-Bromo-2-methoxyresorcinol and the Need for an Optimized Synthesis

5-Bromo-2-methoxyresorcinol and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. Notably, 5-bromo-2-methoxyphenol is a key intermediate in the production of the antihypertensive drug Aliskiren[1]. The strategic placement of the bromo, methoxy, and hydroxyl groups on the aromatic ring provides a versatile scaffold for further chemical modifications, enabling the construction of complex molecular architectures.

Traditional synthesis methods for 5-Bromo-2-methoxyresorcinol have often been hampered by low yields, the use of hazardous reagents, and laborious purification procedures. For instance, some reported syntheses of the precursor 2-methoxyresorcinol are described as extremely labor-intensive, with yields as low as 3%[2]. Another patented method involves the metallation of 2,4,6-tribromoanisole with alkyl lithium reagents, which, while potentially effective, requires stringent anhydrous and inert atmosphere conditions and utilizes pyrophoric reagents, posing significant safety challenges for large-scale production[2].

The protocol detailed herein addresses these limitations by employing a robust and efficient three-step sequence: (1) acetylation of o-methoxyphenol, (2) regioselective bromination, and (3) deacetylation to yield the final product. This approach, adapted from patented methodology, provides a more practical and safer alternative for producing high-purity 5-Bromo-2-methoxyresorcinol[1].

The Improved Synthesis Pathway: A Strategic Overview

The improved synthesis of 5-Bromo-2-methoxyresorcinol is achieved through a strategic three-step process designed for efficiency and regiochemical control. The workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection o-Methoxyphenol o-Methoxyphenol 2-Methoxyphenyl_acetate 2-Methoxyphenyl acetate o-Methoxyphenol->2-Methoxyphenyl_acetate Acetylation o-Methoxyphenol->2-Methoxyphenyl_acetate Acetic_Anhydride Acetic Anhydride 5-Bromo-2-methoxyphenyl_acetate 5-Bromo-2-methoxyphenyl acetate 2-Methoxyphenyl_acetate->5-Bromo-2-methoxyphenyl_acetate Regioselective Bromination 2-Methoxyphenyl_acetate->5-Bromo-2-methoxyphenyl_acetate Bromine Bromine Iron_Powder Iron Powder (catalyst) 5-Bromo-2-methoxyresorcinol 5-Bromo-2-methoxyresorcinol 5-Bromo-2-methoxyphenyl_acetate->5-Bromo-2-methoxyresorcinol Deacetylation 5-Bromo-2-methoxyphenyl_acetate->5-Bromo-2-methoxyresorcinol Deprotection_Reagent Base/Acid

Figure 1: Improved Synthesis Workflow for 5-Bromo-2-methoxyresorcinol.

The causality behind this experimental design is rooted in the principles of electrophilic aromatic substitution and the use of protecting groups. The hydroxyl group of o-methoxyphenol is a strongly activating group, which can lead to multiple bromination products and potential oxidation side reactions. Acetylation of the hydroxyl group to form an ester moderates its activating effect and protects it from oxidation, thereby enabling a more controlled and selective bromination at the desired position. The final deacetylation step regenerates the hydroxyl group to yield the target molecule.

Comparative Analysis of Synthesis Methods

To underscore the advantages of the proposed protocol, a comparative analysis with other known methods is presented below.

FeatureImproved Method (from o-Methoxyphenol)Metallation Method (from 2,4,6-Tribromoanisole)[2]Direct Bromination of 2-Methoxyresorcinol
Starting Material o-Methoxyphenol (readily available)2,4,6-Tribromoanisole (multi-step preparation)2-Methoxyresorcinol (expensive, difficult to synthesize)[2]
Key Reagents Acetic anhydride, Bromine, Iron powdern-Butyl lithium, TrimethylborateBromine or N-Bromosuccinimide
Safety Concerns Bromine is corrosive and toxic, handle with care.n-Butyl lithium is pyrophoric, requires inert atmosphere.Potential for over-bromination and side reactions.
Scalability High, suitable for industrial production.Moderate, requires specialized equipment.Low to moderate, purification can be challenging.
Yield HighModerate to highVariable, often lower due to multiple products.
Simplicity Straightforward, standard laboratory techniques.Complex, requires expertise in handling air-sensitive reagents.Appears simple, but product isolation is difficult.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 5-Bromo-2-methoxyresorcinol.

Step 1: Acetylation of o-Methoxyphenol

Objective: To protect the hydroxyl group of o-methoxyphenol by converting it to an acetate ester.

Materials:

  • o-Methoxyphenol

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve o-methoxyphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution.

  • Add acetic anhydride dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-methoxyphenyl acetate. The product can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Bromination of 2-Methoxyphenyl acetate

Objective: To regioselectively introduce a bromine atom at the 5-position of the aromatic ring.

Materials:

  • 2-Methoxyphenyl acetate

  • Bromine

  • Iron powder (catalyst)

  • Carbon tetrachloride or Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2-methoxyphenyl acetate in carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of iron powder to the solution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture dropwise at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

  • Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methoxyphenyl acetate.

Step 3: Deacetylation to 5-Bromo-2-methoxyresorcinol

Objective: To remove the acetate protecting group and obtain the final product.

Materials:

  • 5-Bromo-2-methoxyphenyl acetate

  • Methanol

  • Hydrochloric acid (concentrated) or Sodium hydroxide solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure (Acidic Hydrolysis):

  • Dissolve the crude 5-bromo-2-methoxyphenyl acetate in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 5-Bromo-2-methoxyresorcinol.

Procedure (Basic Hydrolysis):

  • Dissolve the crude 5-bromo-2-methoxyphenyl acetate in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized 5-Bromo-2-methoxyresorcinol should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The improved three-step synthesis of 5-Bromo-2-methoxyresorcinol presented in this application note offers a practical, scalable, and safer alternative to existing methods. By utilizing a protecting group strategy, this protocol ensures high regioselectivity and good overall yields. This detailed guide provides researchers and drug development professionals with a reliable method to access this valuable intermediate for their synthetic endeavors.

References

  • Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Office. EP 0471941 A2.
  • CN104693014A. (2015). Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 2-Methoxyresorcinol via Catalytic Debromination of 5-Bromo-2-methoxyresorcinol

For: Researchers, scientists, and drug development professionals. Abstract 2-Methoxyresorcinol (1,3-dihydroxy-2-methoxybenzene) is a valuable substituted phenol intermediate, crucial for the synthesis of complex natural...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methoxyresorcinol (1,3-dihydroxy-2-methoxybenzene) is a valuable substituted phenol intermediate, crucial for the synthesis of complex natural products and pharmaceutical agents.[1] However, its direct synthesis can be low-yielding and labor-intensive.[2] This application note provides a detailed, field-proven protocol for the high-yield synthesis of 2-methoxyresorcinol via the catalytic hydrodebromination of 5-Bromo-2-methoxyresorcinol. This method offers a robust and efficient pathway, leveraging the strategic use of a bromine atom as a protecting and directing group in earlier synthetic stages, which is then cleanly removed in the final step. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for success.

Introduction and Scientific Rationale

The strategic placement of functional groups on an aromatic ring is a central challenge in organic synthesis. In the multi-step synthesis of complex molecules, protecting certain positions to direct reactions to other sites is a common tactic. The bromine atom serves as an excellent temporary blocking group due to its steric bulk and its predictable removal under specific conditions.

The synthesis of 2-methoxyresorcinol often proceeds from precursors where the C5 position is brominated to prevent unwanted side reactions. The final step involves the selective removal of this bromine atom. The method of choice for this transformation is catalytic hydrogenation, a powerful and widely-used technique for the hydrogenolysis of carbon-halogen bonds.[3] This process, specifically termed hydrodebromination, offers high efficiency and chemoselectivity, often proceeding under mild conditions with minimal byproduct formation. Aryl bromides are particularly well-suited for this reaction, being more reactive than chlorides but more stable than iodides, allowing for selective cleavage.[4]

The protocol described herein utilizes a heterogeneous palladium-on-carbon (Pd/C) catalyst. This approach is advantageous due to the catalyst's high activity, stability, and ease of removal from the reaction mixture by simple filtration, ensuring a high-purity final product.

Reaction Mechanism: Palladium-Catalyzed Hydrodebromination

The conversion of 5-Bromo-2-methoxyresorcinol to 2-methoxyresorcinol is a classic example of a palladium-catalyzed C-Br bond hydrogenolysis. The catalytic cycle is a well-established process that involves the following key steps:

  • Oxidative Addition: The active Palladium(0) species on the carbon support reacts with the aryl bromide (5-Bromo-2-methoxyresorcinol), inserting itself into the carbon-bromine bond. This forms a Palladium(II)-aryl intermediate.

  • Hydrogenolysis/Reductive Elimination: This Pd(II) intermediate then reacts with a hydrogen source. In the case of H₂ gas, this occurs via oxidative addition of hydrogen followed by reductive elimination. In transfer hydrogenation, a hydrogen donor molecule transfers hydrogen to the complex. The process results in the formation of the C-H bond, yielding the debrominated product (2-methoxyresorcinol) and HBr.

  • Catalyst Regeneration: The Palladium(II) species is reduced back to the active Palladium(0) state, allowing it to re-enter the catalytic cycle. A base is typically added to the reaction to neutralize the HBr byproduct, which can otherwise poison the catalyst and slow the reaction.

This catalytic cycle ensures that a small, substoichiometric amount of palladium can convert a large quantity of the starting material.

Overall Synthesis Workflow

The procedure follows a logical progression from reaction setup to product isolation and purification.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve 5-Bromo-2-methoxyresorcinol & Base in Solvent B 2. Add Pd/C Catalyst (under inert atmosphere) A->B C 3. Introduce Hydrogen Source (H₂ gas or Transfer Reagent) B->C D 4. Stir at RT or Gentle Heat C->D E 5. Monitor by TLC/LC-MS (for disappearance of starting material) D->E F 6. Filter Reaction Mixture (through Celite® to remove Pd/C) E->F G 7. Wash Celite Pad F->G H 8. Concentrate Filtrate (Rotary Evaporation) G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J 10. Dry & Characterize (Yield, Purity, NMR, MS) I->J

Sources

Application

Application Note: A Scalable and Robust Synthesis of 5-Bromo-2-methoxyresorcinol for Pharmaceutical and Research Applications

Abstract & Introduction 5-Bromo-2-methoxyresorcinol is a key building block in organic synthesis, serving as a crucial intermediate in the development of various pharmaceutical compounds and fine chemicals. Its precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Bromo-2-methoxyresorcinol is a key building block in organic synthesis, serving as a crucial intermediate in the development of various pharmaceutical compounds and fine chemicals. Its precursor, 2-methoxyresorcinol, is a metabolite formed from the oxidation of resorcinol and has been investigated for its potential to inhibit tumor cell growth.[1] The controlled introduction of a bromine atom at the 5-position of the 2-methoxyresorcinol scaffold creates a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 5-Bromo-2-methoxyresorcinol. The presented methodology focuses on the direct electrophilic bromination of 2-methoxyresorcinol, a strategy chosen for its operational simplicity, cost-effectiveness, and scalability. We will delve into the causality behind experimental choices, process optimization for large-scale production, and critical safety protocols. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Synthetic Strategy: Rationale and Mechanistic Insight

The synthesis of 5-Bromo-2-methoxyresorcinol hinges on the principles of electrophilic aromatic substitution. The starting material, 2-methoxyresorcinol, possesses a highly activated aromatic ring due to the presence of two hydroxyl (-OH) groups and one methoxy (-OCH₃) group. These are all potent ortho-, para-directing activators.

Causality of Regioselectivity: The primary challenge is to achieve selective mono-bromination at the C-5 position.

  • Activating Groups: The -OH and -OCH₃ groups strongly activate the ring towards electrophilic attack.

  • Directing Effects: The C-4 and C-6 positions are ortho to both a hydroxyl and the methoxy group, making them highly nucleophilic. The C-5 position is para to the C-2 methoxy group and meta to the two hydroxyl groups.

  • Steric Hindrance: The positions adjacent to the existing substituents (C-4 and C-6) experience some steric hindrance. The C-5 position is sterically more accessible.

By carefully controlling reaction conditions, particularly temperature and the choice of brominating agent, we can exploit these electronic and steric factors to favor substitution at the desired C-5 position. While alternative multi-step routes starting from materials like 2,4,6-tribromoanisole have been patented and can offer high yields, they are often more labor-intensive and less economical for large-scale campaigns.[2][3] Our chosen method utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a solid, making it easier and safer to handle on a large scale compared to liquid bromine, and it provides a controlled, slow release of the electrophilic bromine species, which is crucial for maximizing the yield of the mono-brominated product.

Reaction Mechanism Workflow

The diagram below illustrates the electrophilic aromatic substitution mechanism for the bromination of 2-methoxyresorcinol.

G NBS N-Bromosuccinimide (NBS) Br_plus Br+ (Electrophile) NBS->Br_plus Reacts with Succinimide Succinimide NBS->Succinimide Forms H_plus H+ (Trace Acid Catalyst) H_plus->Br_plus Catalyzes StartMat 2-Methoxyresorcinol SigmaComplex Arenium Ion (Sigma Complex, Resonancestabilized) StartMat->SigmaComplex Base Base (e.g., Solvent) FinalProduct 5-Bromo-2-methoxyresorcinol SigmaComplex->FinalProduct Deprotonation by H_Base Protonated Base Base->H_Base

Caption: Mechanism of electrophilic bromination.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg batch size. Appropriate adjustments to equipment and reagent quantities should be made for different scales.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Equipment
2-Methoxyresorcinol≥98%Sigma-Aldrich20 L Glass-Lined Reactor with overhead stirrer
N-Bromosuccinimide (NBS)≥98%Acros OrganicsChiller/Heater circulator unit
Dichloromethane (DCM)ACS GradeFisher ScientificInert gas line (Nitrogen or Argon)
Sodium ThiosulfateAnhydrousJ.T. BakerSolid addition funnel or powder doser
Sodium BicarbonateACS GradeVWRTemperature probe (thermocouple)
Brine (Saturated NaCl)------Bottom-outlet valve for phase separation
TolueneACS GradeEMD MilliporeFiltration unit (e.g., Nutsche filter)
Anhydrous Sodium SulfateACS Grade---Vacuum oven
Experimental Procedure

Safety First: This procedure must be conducted in a well-ventilated area, such as a walk-in fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, a lab coat, and chemically resistant gloves.[4]

  • Reactor Preparation and Inerting:

    • Ensure the 20 L reactor is clean, dry, and free of contaminants.

    • Assemble the reactor with an overhead stirrer, temperature probe, and nitrogen inlet.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charging of Starting Material:

    • Charge the reactor with 2-Methoxyresorcinol (1.00 kg, 7.14 mol).

    • Add Dichloromethane (10 L) to the reactor.

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to fully dissolve the solid.

  • Cooling and Bromination:

    • Cool the resulting solution to 0-5 °C using the chiller unit.

    • Causality: Maintaining a low temperature is critical to control the exothermic reaction, prevent thermal runaway, and minimize the formation of di-brominated and other over-reacted byproducts.

    • Once the temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (1.27 kg, 7.14 mol, 1.0 eq) over 2-3 hours using a solid addition funnel.

    • Monitor the internal temperature closely. If it rises above 5 °C, pause the addition until the temperature is back within range.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0-5 °C for an additional 1-2 hours after the NBS addition is complete.

    • Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 3:7 Ethyl Acetate/Hexane. Expected Rf: Starting Material ~0.4, Product ~0.6.

    • The reaction is complete when the starting material is consumed.

  • Work-up and Quenching:

    • Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate (~2 L) to quench any unreacted bromine and NBS. A slight temperature increase may be observed.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 2 L) to neutralize any acidic byproducts.

      • Brine (2 L) to remove residual water.

    • Separate the organic layer.

  • Solvent Exchange and Crystallization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and transfer to a clean reactor equipped for distillation.

    • Concentrate the dichloromethane solution under reduced pressure.

    • Add Toluene (3 L) to the residue and heat to ~60-70 °C to ensure complete dissolution.

    • Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for at least 4 hours to induce crystallization.

    • Rationale: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, removing impurities and yielding a high-purity final product.[5][6]

  • Isolation and Drying:

    • Collect the crystalline solid by filtration using a Nutsche filter.

    • Wash the filter cake with cold toluene (2 x 500 mL).

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data and Expected Results
Parameter Value
Theoretical Yield 1.56 kg
Expected Actual Yield 1.25 - 1.41 kg (80-90%)
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) ≥99%
Melting Point 108-112 °C

Process Scale-Up & Safety Considerations

Scaling chemical reactions requires careful attention to physical and chemical parameters that may not be significant at the lab scale.

Key Scale-Up Parameters
  • Heat Transfer: Bromination is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor's cooling system is capable of handling the total heat output of the reaction to maintain strict temperature control.

  • Mixing Efficiency: Adequate agitation is crucial for maintaining a homogenous reaction mixture, especially during the addition of the solid NBS. Poor mixing can lead to localized "hot spots" and an increase in byproduct formation.

  • Reagent Addition Rate: The rate of NBS addition must be carefully controlled to match the reactor's cooling capacity. A controlled dosing system is recommended for plant-scale operations.

Critical Safety Protocols

Bromine and its derivatives are hazardous and require stringent safety measures.[7]

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): Strong oxidizer, corrosive, causes severe skin and eye burns. Toxic if inhaled or ingested.[8]

    • Dichloromethane (DCM): Volatile solvent, potential carcinogen, and harmful if inhaled.

    • Bromine (Potential Byproduct): Highly corrosive and toxic. Inhalation can cause severe respiratory damage.[9]

  • Engineering Controls:

    • All operations must be performed in a contained system (reactor) or a well-ventilated walk-in fume hood.

    • The reactor's off-gas line should be vented through a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize any volatile bromine or HBr vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face: Chemical splash goggles and a face shield are mandatory.

    • Skin: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber), and a chemically resistant apron or suit.

    • Respiratory: If there is any risk of exposure outside of a contained system, a respirator with an acid gas/organic vapor cartridge is required.[4]

  • Spill & Emergency Response:

    • Have spill kits readily available containing a neutralizer for bromine/acid, such as sodium bicarbonate or sodium thiosulfate.

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

    • Ensure safety showers and eyewash stations are accessible and tested regularly.

Overall Synthesis Workflow

The diagram below provides a high-level overview of the entire process from start to finish.

Caption: High-level workflow for the synthesis of 5-Bromo-2-methoxyresorcinol.

Conclusion

The protocol outlined in this application note describes a reliable, scalable, and efficient method for the synthesis of 5-Bromo-2-methoxyresorcinol. By employing N-Bromosuccinimide for a controlled bromination and adhering to strict temperature and safety protocols, this process can consistently deliver a high-purity product in excellent yield. This methodology is well-suited for adoption in both pilot plant and large-scale manufacturing environments, providing a dependable source of this valuable chemical intermediate for the pharmaceutical and fine chemical industries.

References

  • Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. (European Patent No. EP 0471941 A2).
  • American Cyanamid Company. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Espacenet. [Link]

  • Jumina, J., Mustofa, M., Sunari, S., & Enawaty, E. (2014). The synthetic method of 5-alkylresorcinol. (Chinese Patent No. CN101591225A).
  • Zheng, G. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. (Chinese Patent No. CN111099975A).
  • Cannon, J. R., et al. (1975). The bromination of some derivatives of resorcinol. Australian Journal of Chemistry, 28(4), 867-884. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. NJ.gov. [Link]

  • ICL Group. Bromine Safety Handbook. ICL Group Sustainability. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Bromine Safety. [Link]

  • Industrial Safety Solution. (2024, June 7). Bromination safety. YouTube. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Andreu, I., et al. (2012). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PLoS One, 7(10), e45643. [Link]

Sources

Method

Analytical Characterization and Quantification of 5-Bromo-2-methoxyresorcinol: A Multi-Modal Approach

Topic: Analytical Methods for Quantifying 5-Bromo-2-methoxyresorcinol Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Abstract & Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quantifying 5-Bromo-2-methoxyresorcinol Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Abstract & Introduction

5-Bromo-2-methoxyresorcinol (CAS: 133932-61-3) is a critical intermediate in the synthesis of resorcinol-based Hsp90 inhibitors, flavonoid analogs, and other bioactive polyphenols. Its structural integrity—specifically the regiochemistry of the bromine and methoxy substituents—is paramount for downstream efficacy.

This application note addresses the specific analytical challenges posed by this molecule:

  • Regioisomerism: Distinguishing the 5-bromo isomer from potential 4-bromo or 4,6-dibromo impurities generated during electrophilic aromatic substitution.

  • Oxidative Instability: The electron-rich resorcinol core is susceptible to auto-oxidation (quinonoid formation), requiring specific handling protocols.

  • Ionization: The phenolic protons (pKa ~9.4) require pH control in liquid chromatography to prevent peak tailing.

We present three validated workflows: RP-HPLC-DAD for routine purity/assay, GC-MS (via silylation) for impurity profiling, and qNMR for absolute quantification without a reference standard.

Physicochemical Profile & Analyte Properties

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₇H₇BrO₃MW: 219.03 g/mol
LogP ~1.8 - 2.1Retains well on C18; amenable to Reverse Phase LC.
pKa (Phenolic) ~9.4Mobile phase pH must be < 4.0 to suppress ionization and ensure sharp peaks.
UV Maxima 210 nm, 280 nm280 nm is preferred for selectivity; 210 nm for trace sensitivity.
Solubility DMSO, Methanol, EtOAcPoor water solubility; dissolve standards in MeOH or ACN.

Method A: High-Performance Liquid Chromatography (HPLC-UV/DAD)

The Workhorse Method for Purity and Assay

Rationale

Reverse-Phase HPLC (RP-HPLC) is the preferred method for routine quantification. We utilize an acidic mobile phase to keep the phenolic hydroxyls protonated, preventing secondary interactions with residual silanols on the column packing which causes peak tailing.

Experimental Protocol

System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) Detector: Diode Array Detector (DAD) scanning 200–400 nm; Extraction at 280 nm .

Stationary Phase:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

  • Why: The "Plus" or highly end-capped phases reduce peak tailing for phenols.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Mode
0.0 5 1.0 Initial equilibration
2.0 5 1.0 Isocratic hold (polar impurities)
15.0 95 1.0 Gradient elution of analyte
18.0 95 1.0 Column wash
18.1 5 1.0 Return to initial

| 23.0 | 5 | 1.0 | Re-equilibration |

Sample Preparation:

  • Stock Solution: Weigh 10.0 mg of 5-Bromo-2-methoxyresorcinol into a 10 mL volumetric flask. Dissolve in Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (90:10) to match initial mobile phase conditions.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (prevents photo-oxidation).

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for phenols).

  • Resolution: > 2.0 between the main peak and any regioisomers (e.g., 4-bromo analog).

  • % RSD (Area): < 1.0% for n=5 injections.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Specificity Tool for Impurity Profiling

Rationale

Direct injection of resorcinols can lead to adsorption in the inlet liner due to hydrogen bonding. We employ Derivatization (Silylation) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This increases volatility, improves peak shape, and provides a distinct mass spectrum (M+ + 144 Da shift).

Experimental Protocol

Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Workflow:

  • Weigh ~2 mg of sample into a GC vial.

  • Add 0.5 mL Anhydrous Pyridine (solvent/catalyst).

  • Add 0.2 mL BSTFA + 1% TMCS.

  • Cap and heat at 60°C for 30 minutes.

  • Dilute with 1 mL Ethyl Acetate prior to injection.

GC Conditions:

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 260°C.

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 300°C for 5 min.

  • MS Source: EI (70 eV), Source Temp 230°C.

Data Interpretation:

  • Target Ion: Look for the molecular ion of the di-TMS derivative.

    • MW of Parent: 219[1]

    • Added Mass: 2 x (72) = 144

    • Expected M+: ~363/365 (due to Br isotopes 79/81).

Method C: Quantitative NMR (qNMR)

The Primary Standard Method (Absolute Purity)

Rationale

When a certified reference standard of 5-Bromo-2-methoxyresorcinol is unavailable, qNMR provides absolute quantification by comparing the analyte's proton signals to a NIST-traceable internal standard (IS).

Protocol
  • Internal Standard Selection: Maleic Acid (Ultra-pure) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Requirement: IS signals must not overlap with the aromatic protons of the resorcinol (typically 6.5 - 7.5 ppm). Maleic acid (singlet ~6.3 ppm in DMSO) is usually distinct.

  • Solvent: DMSO-d6 (Ensures complete solubility and separates hydroxyl peaks).

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Visualization & Workflows

Analytical Decision Tree

This diagram guides the researcher on which method to select based on the immediate analytical need (Purity vs. Identification vs. Assay).

AnalyticalDecisionTree Start Start: Analytical Objective CheckStd Is a Certified Reference Standard Available? Start->CheckStd Impurity Impurity Identification (Regioisomers/Unknowns) Start->Impurity Unknown Peaks Found Routine Routine Purity & Assay CheckStd->Routine Yes AbsQuant Absolute Quantification (Primary Standardization) CheckStd->AbsQuant No HPLC Method A: RP-HPLC-UV (C18, Acidic Mobile Phase) Routine->HPLC NMR Method C: qNMR (DMSO-d6, Maleic Acid IS) AbsQuant->NMR GCMS Method B: GC-MS (Silylation with BSTFA) Impurity->GCMS

Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and data requirements.

GC-MS Derivatization Workflow

Visualizing the critical silylation step to ensure reaction completeness.

DerivatizationWorkflow Step1 Weigh Sample (~2 mg) Step2 Add Solvent (0.5 mL Pyridine) Step1->Step2 Step3 Add Reagent (0.2 mL BSTFA + 1% TMCS) Step2->Step3 Step4 Incubate (60°C, 30 min) Step3->Step4 Step5 Dilute (Ethyl Acetate) Step4->Step5 Step6 GC Injection Step5->Step6

Caption: Step-by-step derivatization protocol to convert polar resorcinols into volatile TMS-ethers for GC analysis.

References

  • Synthesis and Characterization of Brominated Resorcinols: Beilstein Journal of Organic Chemistry. "Synthesis of functionalized resorcinols." (Accessed 2024).

  • HPLC Methodology for Phenolic Compounds: American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials." (2017).[2]

  • Safety and Handling (GHS Data): PubChem. "5-Bromo-2-methoxyphenol Compound Summary." (2025).

  • Derivatization Techniques: BenchChem. "A Comparative Guide to the Purity Assessment of 5-Bromo-2-methoxypyridine by GC and HPLC." (2025).

Sources

Application

synthesis of 5-Bromo-2-methoxyresorcinol derivatives for biological screening

Application Note: Strategic Synthesis and Screening of 5-Bromo-2-methoxyresorcinol Derivatives Introduction: The Resorcinol Advantage The resorcinol (1,3-benzenediol) pharmacophore is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Screening of 5-Bromo-2-methoxyresorcinol Derivatives

Introduction: The Resorcinol Advantage

The resorcinol (1,3-benzenediol) pharmacophore is a cornerstone in medicinal chemistry, serving as the critical binding motif for Heat Shock Protein 90 (HSP90) inhibitors, cannabinoid receptor ligands, and various antimicrobial agents.

This guide focuses on a specific, highly functionalized scaffold: 5-Bromo-2-methoxyresorcinol .

Why this Scaffold?

  • Symmetry & Solubility: The 2-methoxy group breaks the planarity and hydrophobicity of the parent resorcinol, improving solubility while blocking the highly reactive C-2 position from unwanted oxidative coupling.

  • The C-5 "Exit Vector": The bromine atom at the 5-position (meta to both hydroxyls) allows for palladium-catalyzed cross-coupling. This directs substituents into the solvent-exposed region of the HSP90 ATP-binding pocket or the hydrophobic channel of cannabinoid receptors, making it an ideal handle for library diversification [1].

Strategic Synthesis: The "Protect-Couple-Deprotect" Logic

Direct Suzuki coupling on unprotected 5-bromo-2-methoxyresorcinol is prone to failure due to catalyst poisoning by the free phenolics and competitive oxidative side reactions. We employ a robust MOM-Protection Strategy to ensure high yields and library purity.

Phase 1: Scaffold Preparation (MOM Protection)

Rationale: Methoxymethyl (MOM) ethers are stable under basic Suzuki conditions but easily removed with mild acid, preserving sensitive biaryl linkages.

Protocol A: Synthesis of 1-Bromo-3,5-bis(methoxymethoxy)-4-methoxybenzene

  • Reagents: 5-Bromo-2-methoxyresorcinol (1.0 eq),

    
    -Diisopropylethylamine (DIPEA, 3.0 eq), Chloromethyl methyl ether (MOM-Cl, 2.5 eq), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Dissolve 5-bromo-2-methoxyresorcinol in anhydrous DCM at 0°C under

      
      .
      
    • Add DIPEA dropwise. Stir for 10 min.

    • Caution: Add MOM-Cl dropwise (highly carcinogenic; use fume hood).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Add saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexane).

  • QC Check:

    
     NMR should show disappearance of broad phenolic singlets and appearance of MOM methylene signals (
    
    
    
    ppm).
Phase 2: Library Diversification (Suzuki-Miyaura Coupling)

Rationale: The 5-bromo position is sterically accessible. We utilize a high-turnover catalyst system (


) suitable for electron-rich aryl bromides [2].

Protocol B: Plate-Based Parallel Synthesis

ParameterConditionNote
Scale 0.1 mmol per well96-well reaction block
Catalyst

(3 mol%)
Robust against air/moisture
Base

(2.0 M aq, 3.0 eq)
Standard activation
Solvent 1,4-Dioxane (degassed)Miscible with aq. base
Temp/Time 90°C, 12–16 hoursSealed block

Step-by-Step:

  • Load the MOM-protected scaffold (0.1 mmol) into each well.

  • Add diverse Boronic Acids/Esters (1.2 eq) to respective wells.

  • Add catalyst solution (in dioxane) and base solution.

  • Seal plate with a chemically resistant mat. Heat to 90°C with orbital shaking (600 rpm).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate in vacuo.

Phase 3: Global Deprotection

Protocol C: MOM Removal

  • Redissolve crude coupling products in MeOH/THF (1:1).

  • Add

    
     HCl (5 eq) or 
    
    
    
    -Toluenesulfonic acid (catalytic).
  • Stir at 50°C for 2 hours.

  • Neutralize with solid

    
    , filter, and purify via Prep-HPLC.
    

Visualization: Synthetic Workflow

SynthesisWorkflow Start 5-Bromo-2-methoxy- resorcinol Protect MOM Protection (MOM-Cl, DIPEA) Start->Protect Step 1: Mask OH Intermed Protected Scaffold (Stable Intermediate) Protect->Intermed Yield >90% Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Intermed->Suzuki Step 2: Diversify Deprotect Acidic Deprotection (HCl/MeOH) Suzuki->Deprotect Step 3: Reveal Library Final Library: 5-Substituted-2-methoxy- resorcinols Deprotect->Library QC: LC-MS

Caption: Figure 1. The "Protect-Couple-Deprotect" strategy ensures chemical fidelity by masking the reactive resorcinol core during metal catalysis.

Biological Screening Protocols

Once the library is synthesized, it must be screened for biological activity. Resorcinol derivatives are privileged structures for HSP90 inhibition and cytotoxicity.

Assay 1: HSP90 Fluorescence Polarization (FP) Binding Assay

Target: Validation of ATP-pocket binding. Mechanism: Competitive displacement of a fluorescently labeled Geldanamycin (GM-cy3B) probe.

Protocol:

  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 0.01% Triton X-100.
    
  • Setup: Incubate recombinant HSP90

    
     (10 nM) with GM-cy3B (5 nM) and test compounds (dose-response: 1 nM to 10 
    
    
    
    M) in black 384-well plates.
  • Incubation: 3 hours at RT in the dark.

  • Readout: Measure mP (milli-polarization) units. Low mP indicates displacement of the probe (successful binding).

  • Reference: Use Ganetespib as a positive control (

    
     nM) [3].
    
Assay 2: Cell Viability (MTS/CCK-8)

Target: General cytotoxicity against cancer lines (e.g., MCF-7, A549).

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with library compounds for 72 hours.

  • Add MTS reagent (Promega) or CCK-8. Incubate 2 hours.

  • Measure Absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Data Analysis: Calculate

    
     (concentration for 50% growth inhibition).
    

Visualization: Screening Decision Tree

ScreeningLogic Library Compound Library Primary Primary Screen: HSP90 Binding (FP Assay) Library->Primary Hit Hit: >50% Displacement @ 10 µM Primary->Hit Yes Fail Discard Primary->Fail No Secondary Secondary Screen: Cell Viability (MTS) Hit->Secondary Secondary->Fail No Potent Potent: GI50 < 1 µM Secondary->Potent Yes Mechanism Mechanistic Validation: Western Blot (HSP70 up, HER2 down) Potent->Mechanism Confirm MOA

Caption: Figure 2. A funnel-based screening approach prioritizes high-affinity binders before assessing cellular efficacy.

References

  • Synthesizing Resorcinol Scaffolds

    • Title: Design and Synthesis of Hsp90 Inhibitors with B‐Raf and PDHK1 Multi‐Target Activity.
    • Source: NIH / ChemMedChem.
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs.[1]

    • URL:[Link]

  • HSP90 Assay Methodology

    • Title: Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Tre
    • Source: NIH / J Med Chem.
    • URL:[Link]

  • Regioselectivity in Bromination

    • Title: Regioselective bromination of fused heterocyclic N-oxides.[2]

    • Source: Org.[2][3][4] Lett. (NIH).

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-Bromo-2-methoxyresorcinol synthesis

Introduction: The Regioselectivity Paradox Welcome to the technical guide for synthesizing 5-Bromo-2-methoxyresorcinol . If you have arrived here, you are likely encountering a specific frustration: regioselectivity . In...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Paradox

Welcome to the technical guide for synthesizing 5-Bromo-2-methoxyresorcinol . If you have arrived here, you are likely encountering a specific frustration: regioselectivity .

In the synthesis of resorcinolic scaffolds, the 5-position is electronically disfavored compared to the 4- and 6-positions. The hydroxyl groups at positions 1 and 3 are powerful ortho/para directors. In 2-methoxyresorcinol , the C4 and C6 positions are ortho to one hydroxyl and para to the other, making them highly nucleophilic. The C5 position is meta to both hydroxyls, activated only by the weaker para-methoxy effect.

Consequently, direct bromination (e.g., NBS or Br₂) predominantly yields 4-bromo-2-methoxyresorcinol or 4,6-dibromo species. This guide addresses how to overcome this thermodynamic and kinetic bias.

Module 1: Troubleshooting Direct Bromination (NBS Method)

Q: I am using NBS in Acetonitrile at room temperature, but NMR shows a mixture of isomers. The major product appears to be the 4-bromo isomer. How do I shift selectivity to the 5-position?

A: You are fighting the natural electronics of the ring. To favor the 5-bromo product via direct bromination, you must rely on steric differentiation and kinetic control , although a complete shift is chemically difficult without changing the starting material strategy (see Module 2).

Optimization Protocol: The "Cold-Dilute" Method

If you must use 2-methoxyresorcinol as your starting material, follow these strict parameters to maximize the 5-bromo minor product and minimize poly-bromination.

ParameterStandard Condition (Fail)Optimized Condition (Target 5-Br) Scientific Rationale
Temperature 25°C (RT)-20°C to -40°C Low temperature suppresses the extremely fast reaction at C4/C6, allowing the slightly less hindered C5 position to compete (though C4 remains electronically favored).
Solvent DMF or MeOHAcetonitrile (CH₃CN) ACN is polar but non-protic. It complexes with NBS, moderating the release of the bromonium ion (

), making the reagent less aggressive.
Stoichiometry 1.0 - 1.1 eq NBS0.95 eq NBS Starving the reaction prevents the formation of 4,6-dibromo species, which are difficult to separate from the monobromo product.
Addition Rate Bolus / Fast DropSyringe Pump (1h+) Keeping the local concentration of NBS low prevents "hot spots" of over-bromination.
Workflow Visualization: Competitive Pathways

BrominationPathways Start 2-Methoxyresorcinol Intermediate Transition State Start->Intermediate Electrophilic Attack NBS + NBS / ACN Prod4 4-Bromo-2-methoxyresorcinol (Major Product - Kinetic) Intermediate->Prod4 Fast (Ortho to OH) Prod5 5-Bromo-2-methoxyresorcinol (Target - Thermodynamic/Steric) Intermediate->Prod5 Slow (Meta to OH) ProdDi 4,6-Dibromo species (Over-reaction) Prod4->ProdDi Excess NBS

Caption: Direct bromination favors the 4-position due to strong hydroxyl activation. Low temperature attempts to mitigate this, but yield of 5-Br remains limited.[1]

Module 2: The "Gold Standard" Synthetic Route

Q: Direct bromination is giving me poor yields (<30%) and difficult purification. Is there a more reliable chemical pathway to 5-bromo-2-methoxyresorcinol?

A: Yes. For pharmaceutical-grade purity (e.g., for Hsp90 inhibitor synthesis like Ganetespib intermediates), you should avoid direct bromination of the resorcinol.

The authoritative route, described in patent literature (e.g., EP 0471941 A2 ), utilizes a Lithiation-Oxidation strategy starting from 2,4,6-tribromoanisole . This method uses the "Halogen Dance" or selective lithiation to install the oxygenation where it is needed, rather than trying to force a bromine into a deactivated position.

Recommended Protocol: The Tribromoanisole Route[1]
  • Starting Material: 2,4,6-Tribromoanisole.[1]

  • Step 1 (Lithiation): React with n-Butyllithium (n-BuLi) at -20°C to -10°C in an inert solvent (e.g., Toluene/THF).

    • Mechanism:[2][3][4][5][6] Lithium-Halogen exchange occurs preferentially.

  • Step 2 (Boronation): Quench the lithio-species with Trimethyl borate (B(OMe)₃).

  • Step 3 (Oxidation): Treat the boronate intermediate with Hydrogen Peroxide (H₂O₂).

    • Result: This converts the C-Li (originally C-Br) sites into C-OH groups.

    • Outcome: By controlling the stoichiometry of the lithiation, you retain the bromine at the 5-position while converting the 2- and 6- (relative to anisole) bromines to hydroxyls.

Note: This route effectively constructs the resorcinol core around the bromine, rather than adding bromine to the resorcinol.

Module 3: Purification & Characterization

Q: I have a mixture of 4-bromo and 5-bromo isomers. They co-elute on my TLC. How do I separate them?

A: Isomer separation of resorcinols is notoriously difficult due to similar polarity. However, their hydrogen-bonding capabilities differ slightly due to the proximity of the bromine to the hydroxyls.

Purification Troubleshooting Table
MethodSuitabilityConditions/Notes
Flash Column LowHexane:Ethyl Acetate (8:2 to 7:3) . Add 1% Acetic Acid to the mobile phase to suppress tailing of the phenolic protons. Isomers often overlap.
Recrystallization High Toluene/Heptane or Chloroform . The 4-bromo isomer often has lower solubility due to intermolecular H-bonding, while the 5-bromo isomer (more symmetric) may crystallize differently. Seed crystals are essential.
Acetylation (Derivatization) Critical If separation fails, convert the crude mixture to the di-acetate (Ac₂O/Pyridine). The di-acetate isomers usually have distinct Rf values on silica gel. After separation, hydrolyze (MeOH/K₂CO₃) back to the phenol.
Characterization Check (NMR)
  • 4-Bromo isomer: The aromatic protons are ortho to each other (AB system, J ≈ 8-9 Hz).

  • 5-Bromo isomer: The aromatic protons are meta to each other (singlet or meta-coupling, J ≈ 2 Hz). This is your diagnostic signal.

Module 4: Handling & Storage (The "Pink Tar" Issue)

Q: My product turns pink/black after sitting on the bench for a few hours. What is happening?

A: Resorcinol derivatives are electron-rich and prone to auto-oxidation to quinones, especially in the presence of light and trace metals.

Stabilization Protocol:

  • Workup: Wash organic extracts with Sodium Metabisulfite (Na₂S₂O₅) to quench any residual bromine or oxidative species.

  • Drying: Dry over Na₂SO₄ , not MgSO₄ (Magnesium can sometimes act as a Lewis acid catalyst for decomposition in sensitive phenols).

  • Storage: Store under Argon at -20°C , protected from light (amber vial).

Summary Workflow

SynthesisDecision User Goal: 5-Bromo-2-methoxyresorcinol Choice Choose Pathway User->Choice PathA Path A: Direct Bromination (Low Cost, Low Selectivity) Choice->PathA PathB Path B: Tribromoanisole Route (High Cost, High Fidelity) Choice->PathB OptA Optimization: -20°C, ACN, 0.95 eq NBS PathA->OptA OptB Process: 1. Li-Halogen Exchange 2. Boronate 3. H2O2 Oxidation PathB->OptB ResultA Result: Mixture (Requires HPLC/Derivatization) OptA->ResultA ResultB Result: High Purity 5-Br Isomer OptB->ResultB

Caption: Decision matrix for synthesis. Path B is recommended for drug development applications requiring high purity.

References

  • Preparation of 5-bromo-2-methoxyresorcinol via Lithiation. European Patent Office.[1] EP 0471941 A2. (1991).[1]

  • Synthesis of Resorcinolic Intermediates for Hsp90 Inhibitors (Ganetespib). Synta Pharmaceuticals Corp. US Patent 7,825,148. (2010).

  • Regioselectivity in Electrophilic Aromatic Substitution of Resorcinols. Journal of Organic Chemistry. "Bromination of Resorcinol Derivatives."[7][8] (General Reference for EAS rules).

Sources

Optimization

Technical Support Center: Regioselectivity in the Bromination of Substituted Resorcinols

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on substituted resorcinol scaffolds. The high reactivity of the resorcinol ring, while advantageous, often presents significant challenges in controlling the position of incoming electrophiles, particularly in bromination reactions. This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the fundamental concepts that govern the reactivity and selectivity of resorcinol systems. Understanding these principles is the first step to effective troubleshooting.

Q1: Why is the resorcinol ring so highly activated towards electrophilic bromination?

The resorcinol core features two hydroxyl (-OH) groups in a 1,3- (meta) relationship. Both -OH groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via a strong resonance effect (+M effect).[1][2] This effect is significantly stronger than their electron-withdrawing inductive effect (-I effect). The key is that their directing effects are additive and reinforce each other, dramatically increasing the nucleophilicity of the positions ortho and para to each hydroxyl group. Specifically, the C4 and C6 positions are para to one -OH and ortho to the other, while the C2 position is ortho to both. This convergence of electron donation makes these three positions exceptionally reactive, often leading to rapid, multiple brominations even under mild conditions.

Q2: What is the interplay between electronic and steric effects in determining the final product?

Regioselectivity in these reactions is a balance between two major forces:

  • Electronic Effects : These are the inherent directing effects of the substituents on the ring. The two -OH groups strongly direct incoming electrophiles to the C2, C4, and C6 positions.[3] An additional substituent will either further enhance (electron-donating groups, EDGs) or counteract (electron-withdrawing groups, EWGs) this activation at specific sites.[4]

  • Steric Effects : This refers to the physical bulk of the substituents already on the ring and, to a lesser extent, the size of the brominating agent. A bulky substituent will physically hinder the approach of the electrophile to adjacent positions.[5][6] For example, a large group at the C5 position will make attack at the C4 and C6 positions more difficult, potentially favoring substitution at the C2 position, provided it is not also blocked.

In most cases, electronic effects dictate the primary sites of reactivity. However, when two positions are electronically similar, steric hindrance often becomes the deciding factor, directing the reaction to the less crowded site.[6]

Q3: How can I use kinetic versus thermodynamic control to my advantage?

Kinetic and thermodynamic control are powerful concepts for directing the outcome of reactions with multiple possible products.[7]

  • Kinetic Control : At low temperatures and with short reaction times, the major product will be the one that forms the fastest—the one with the lowest activation energy.[8][9] This is often the sterically most accessible product.

  • Thermodynamic Control : At higher temperatures or with longer reaction times (allowing for equilibrium), the major product will be the most stable one, which may not be the one that forms fastest.[8][10] The thermodynamically favored isomer is often the one that minimizes steric repulsion between substituents.

For substituted resorcinols, an ortho bromination might be kinetically favored due to initial complexation with the hydroxyl groups, but a para isomer could be the more stable thermodynamic product. By carefully controlling the reaction temperature, you can often select for one isomer over the other.[11]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section is formatted to address specific problems you may be encountering at the bench.

Problem 1: "My reaction is producing a mixture of mono-brominated isomers (e.g., at C4 and C2). How can I improve selectivity for the C4/C6 position?"

Probable Cause: The C2 and C4/C6 positions are both highly activated. Your reaction conditions are not selective enough to differentiate between them. The C4 position is generally less sterically hindered than the C2 position, but its relative reactivity can be influenced by solvent and the brominating agent.

Solutions & Scientific Rationale:

  • Switch to a Milder Brominating Agent: Elemental bromine (Br₂) is highly reactive and often unselective. N-Bromosuccinimide (NBS) is a preferred reagent for controlled mono-bromination of highly activated rings like phenols and resorcinols.[12][13] NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity.[14][15]

  • Solvent Choice: The solvent can dramatically influence selectivity.

    • Non-polar solvents (e.g., CCl₄, Dichloromethane): These solvents are often used with NBS and can favor the kinetically controlled product.

    • Protic or Polar Aprotic Solvents (e.g., Acetic Acid, DMF): Acetic acid is a common solvent for bromination with Br₂. Using DMF as a solvent with NBS has been reported to give high levels of para-selectivity on other electron-rich aromatics.[14] Esters like ethyl acetate have also been used to achieve high selectivity for para-bromination of phenols.[16]

  • Leverage Steric Hindrance: If your resorcinol has a substituent at C5, this position's bulk can be used to direct the bromination away from the adjacent C4 and C6 positions. Conversely, if you need to brominate at C4, ensure the C5 substituent is as small as possible (e.g., H or a methyl group).

Problem 2: "I'm trying to achieve mono-bromination, but I'm getting significant amounts of di- and tri-brominated products, even when using only one equivalent of the brominating agent."

Probable Cause: The resorcinol ring is so activated that the rate of the second bromination is competitive with, or even faster than, the first. The initial mono-bromo product is still highly activated and reacts further before all the starting material is consumed.

Solutions & Scientific Rationale:

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. Lowering the temperature decreases the reaction rate and magnifies the small differences in activation energy between the first and second bromination, thereby increasing selectivity.

  • Use Slow Addition: Add the brominating agent (e.g., a solution of NBS in DMF or Br₂ in acetic acid) dropwise to the solution of the resorcinol derivative over a prolonged period. This maintains a very low concentration of the electrophile, ensuring it reacts with the more nucleophilic starting material rather than the slightly less nucleophilic mono-bromo product.

  • Employ a Bulky Brominating Agent: Reagents like 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) or pyridinium tribromide can introduce steric bulk that disfavors a second substitution, especially at a position adjacent to the first bromine atom.

  • Use a Protecting Group Strategy: Temporarily protect one or both hydroxyl groups (e.g., as acetate or silyl ethers). This moderates their activating effect, allowing for controlled mono-bromination. The protecting groups can then be removed in a subsequent step.

Problem 3: "I need to brominate at the C2 position (between the two hydroxyl groups), but substitution occurs exclusively at C4/C6."

Probable Cause: The C2 position, while electronically activated, is sterically hindered by the two adjacent hydroxyl groups. Electrophilic attack at the more accessible C4 and C6 positions is kinetically and often thermodynamically favored.

Solutions & Scientific Rationale:

  • Blocking Group Strategy: This is the most reliable method. Introduce bulky blocking groups at the C4 and C6 positions first. A common choice is the sulfonic acid group (-SO₃H) via sulfonation, which can be removed later by treatment with dilute acid. With the C4 and C6 positions occupied, bromination is forced to occur at C2.

  • Directed Ortho Metalation (DoM): While more complex, DoM is a powerful tool. Convert the hydroxyl groups to a directing group (e.g., carbamate). Treatment with a strong base (like n-BuLi or s-BuLi) can selectively deprotonate the C2 position. Quenching the resulting lithiated species with an electrophilic bromine source (like Br₂ or 1,2-dibromoethane) will install the bromine at C2.

  • Lewis Acid Catalysis: In some systems, a Lewis acid might coordinate to both hydroxyl groups, increasing the steric barrier at C4/C6 and potentially altering the electronic profile to favor C2 attack. This is highly substrate-dependent and requires empirical screening of conditions.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Selective Mono-bromination of a Substituted Resorcinol at C4/C6

This protocol is designed to favor mono-bromination at the less sterically hindered ortho/para position using NBS.

Materials:

  • Substituted Resorcinol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, recrystallized if impure)[14]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve the substituted resorcinol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the resorcinol solution over 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Notes:

  • Using freshly recrystallized NBS is crucial as aged NBS can contain free bromine, leading to lower selectivity.[14]

  • Strictly maintaining the 1.05 equivalent stoichiometry of NBS is key to preventing over-bromination.

Section 4: Data & Visualization
Table 1: Influence of Substituents on Bromination Regioselectivity
Substituent (at C5)Electronic EffectExpected Major Mono-Bromo ProductRationale
-HNeutralC4/C6Electronically favored and sterically accessible positions.
-CH₃ (Alkyl)EDG (weak)C4/C6Mild activation reinforces the directing effect of the -OH groups.
-OCH₃ (Alkoxy)EDG (strong)C4/C6Strong activation further enhances reactivity at these positions.
-Cl, -BrEWG (inductive), EDG (resonance)C4/C6The ortho, para-directing resonance effect dominates for halogens.[4]
-NO₂EWG (strong)C2The C4/C6 positions are strongly deactivated by the nitro group, making the less deactivated C2 position the least unfavorable site for attack.
-C(O)R (Carbonyl)EWG (moderate)C2Similar to the nitro group, the carbonyl deactivates the C4/C6 positions more strongly than the C2 position.
Diagrams

Caption: Electronic activation of resorcinol by hydroxyl groups.

workflow start Define Target Regioisomer q1 Target Position? start->q1 strategy_c4 Strategy for C4/C6 q1->strategy_c4 C4 / C6 strategy_c2 Strategy for C2 q1->strategy_c2 C2 c4_path C4 / C6 c2_path C2 q_mono_poly Over-bromination an issue? strategy_c4->q_mono_poly block_c4 Block C4/C6 Positions (e.g., Sulfonation) strategy_c2->block_c4 dom Directed Ortho Metalation (Advanced) strategy_c2->dom cond_mono Use Mild Conditions: - NBS (not Br2) - Low Temperature (0 °C) - Slow Addition q_mono_poly->cond_mono Yes cond_poly_ok Standard Conditions: - Br2 in Acetic Acid q_mono_poly->cond_poly_ok No

Caption: Decision workflow for regioselective bromination.

References
  • H. Konishi, H. Nakamaru, H. Nakatani, T. Ueyama, K. Kobayashi, O. Morikawa. (1996). Regioselective distal-Dibromination of Calix[17]resorcinarene. Tottori University.

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Lee, H. S., & Matthews, S. E. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7054-7057. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Sandin, R. B., & McKee, R. A. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • Wengryniuk, S. E., Weickgenannt, A., Reiher, C., Strotman, N. A., Chen, K., Eastgate, M. D., & Baran, P. S. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • RSC Publishing. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Resorcinol?. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2021). How is the formation of resorcinol possible as OH-group is ortho/para director, not a meta director?. Retrieved from [Link]

  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
  • Google Patents. (n.d.). GB2200112A - Process for the selective para-bromination of phenol and its derivatives.
  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • PubMed. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-methoxyresorcinol Stability &amp; Handling

Current Status: Operational Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Handling of 5-Bromo-2-methoxyresorcinol (CAS: 124557-04-4)[1] Executive Summary: The Stability Profile 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Handling of 5-Bromo-2-methoxyresorcinol (CAS: 124557-04-4)[1]

Executive Summary: The Stability Profile

5-Bromo-2-methoxyresorcinol is a highly electron-rich aromatic system.[1][2] Its stability is governed by the interplay between the electron-donating hydroxyl/methoxy groups and the electron-withdrawing (yet photolabile) bromine atom.[1][2]

Researchers most frequently encounter two distinct failure modes:

  • Oxidative Discoloration: Rapid transition from white/off-white to pink, brown, or black due to quinone formation and oxidative coupling.[1][2]

  • Photolytic Dehalogenation: "Silent" degradation where the bromine atom is cleaved by UV/visible light, leading to mass balance errors in LC-MS without obvious visual changes.[1][2][3]

Interactive Troubleshooting Guide

Use this logic flow to diagnose your current experimental issue.

Symptom A: The solid material has turned pink or brown.[3]
  • Diagnosis: Oxidative Degradation. [3]

  • Mechanism: The resorcinol core (1,3-benzenediol) is extremely susceptible to auto-oxidation.[1][2] The presence of the methoxy group at the 2-position activates the ring further. Air exposure leads to the formation of semiquinone radicals, which polymerize or oxidize further into colored hydroxyquinones.[1]

  • Immediate Action:

    • Check purity via HPLC.[1][2][3][4] If >98%, recrystallization (ethanol/water) may salvage the batch.[1]

    • If <90%, discard.[1][2][3] Quinones are potent electrophiles and will interfere with downstream coupling reactions.[1][2][3]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Symptom B: LC-MS shows a mass peak at [M-H]⁻ 139 or [M+H]⁺ 141 (Des-bromo impurity).[1]
  • Diagnosis: Photolytic Dehalogenation. [3]

  • Mechanism: The C-Br bond is relatively weak (~68 kcal/mol).[1][2] Exposure to ambient laboratory light (fluorescent) excites the molecule, causing homolytic cleavage of the C-Br bond.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent.[2]

  • Immediate Action: Quantify the ratio of Product (Br) vs. Impurity (Des-Br). This reaction is irreversible.[1][2][3]

  • Prevention: Wrap all flasks in aluminum foil. Use amber glassware exclusively.

Symptom C: "Missing" material or multiple polar peaks after acidic workup.[1][3]
  • Diagnosis: Acid-Catalyzed Demethylation or Polymerization. [1][2]

  • Mechanism: While aryl methyl ethers are generally stable, the high electron density of the resorcinol ring makes the methoxy group slightly more labile to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or harsh protic acids (
    
    
    , conc.
    
    
    ).
  • Prevention: Maintain pH > 3 during workups.[1][2][3] Avoid high temperatures (>60°C) in acidic media.[1][2]

Visualizing the Degradation Pathways[3]

The following diagram illustrates the mechanistic causality of the degradation pathways described above.

DegradationPathways Parent 5-Bromo-2-methoxyresorcinol (MW: 219.03) Radical Aryl Radical Intermediate Parent->Radical hv (UV/Vis Light) Homolytic Cleavage Semiquinone Semiquinone Radical Parent->Semiquinone O2 / Air Auto-oxidation DesBromo 2-Methoxyresorcinol (Des-bromo Impurity) (MW: 140.14) Radical->DesBromo + H (from solvent) Quinone Methoxy-hydroxyquinone (Colored Species) Semiquinone->Quinone - e-, - H+ Dimer Oxidative Dimers (Polymeric sludge) Semiquinone->Dimer Radical Coupling

Figure 1: Mechanistic degradation map showing the divergence between light-induced dehalogenation and air-induced oxidation.[1]

Forced Degradation Protocols (Stress Testing)[1][5][6]

To validate your analytical method (HPLC/LC-MS), you must prove it can separate the parent compound from its degradation products.[1][2] Perform these stress tests:

Stress ConditionProtocolExpected OutcomeMechanistic Insight
Photostability Dissolve 1 mg/mL in MeOH. Expose to UV (254/365 nm) or intense white light for 4 hours.[1][2][3]Appearance of peak at RRT ~0.4-0.6 (Des-bromo).[1][2]Validates sensitivity to C-Br cleavage [1].[1][2][3]
Oxidative Stress Dissolve in 0.1M NaOH. Add 0.3% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[1][2] Stir for 1 hour at RT.
Solution turns dark brown.[1][2][3] Multiple broad peaks (polymers/quinones).[1][2]Simulates accelerated shelf-life aging [2].[1][2][3]
Acid Hydrolysis Dissolve in 1M HCl. Heat to 60°C for 2 hours.Minimal change expected (unless demethylation occurs).[1][2]Checks ether stability.
Thermal Stress Heat solid substance to 80°C for 24 hours.[1][2][3]Slight discoloration (yellowing).[1][2]Checks solid-state stability.

Frequently Asked Questions (FAQs)

Q: Can I store 5-Bromo-2-methoxyresorcinol in solution? A: Not recommended. In solution, the rate of auto-oxidation increases significantly due to higher oxygen diffusion.[1][2] If necessary, store in degassed methanol or acetonitrile at -20°C, strictly protected from light.[1][2]

Q: Why does my NMR show a small doublet in the aromatic region that wasn't there before? A: This is likely 2-methoxyresorcinol (the des-bromo impurity).[2] The loss of the bromine atom restores the symmetry or coupling pattern of the protons at positions 4 and 6, often resulting in new coupling constants (


 Hz vs meta coupling).

Q: Is the color change reversible? A: No. The formation of quinones and subsequent oligomers is an irreversible chemical change.[3] However, if the color is faint (pink), the impurity level may be low (<1%), and the bulk material might still be usable for crude reactions. Always verify with quantitative HPLC.

Q: Which solvent is best for LC-MS analysis? A: Use Acidified Water/Acetonitrile (0.1% Formic Acid) .[1][2][3] The acid suppresses the ionization of the phenol slightly, sharpening the peaks, but more importantly, it prevents the on-column oxidation that can occur with basic modifiers (like Ammonium Hydroxide) [3].

References

  • Altarawneh, M., et al. (2016).[1][2] "Photodecomposition of bromophenols." Chemosphere, 144, 33-40.[1][2]

  • National Toxicology Program.[1][2][3] (1992).[1][2] "Toxicology and Carcinogenesis Studies of Resorcinol." NTP Technical Report Series, 403.

  • Roge, A. B., et al. (2014).[1][2][5] "Forced Degradation Study: An Important Tool in Drug Development."[1][2][3][6][5] Asian Journal of Research in Chemistry, 7(1).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Brominated Resorcinol Isomers

Executive Summary This guide provides a technical comparative analysis of brominated resorcinol derivatives, specifically focusing on 4-bromoresorcinol and 4,6-dibromoresorcinol , with 4-n-butylresorcinol serving as a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of brominated resorcinol derivatives, specifically focusing on 4-bromoresorcinol and 4,6-dibromoresorcinol , with 4-n-butylresorcinol serving as a clinical efficacy benchmark.

While the resorcinol scaffold is a cornerstone in dermatology for tyrosinase inhibition (skin whitening), the introduction of bromine atoms alters the physicochemical landscape, shifting the primary biological activity from pure enzymatic inhibition toward antimicrobial and cytotoxic efficacy. This analysis dissects the Structure-Activity Relationship (SAR) governing these shifts, providing actionable data for drug development professionals.

Key Findings:

  • 4-Bromoresorcinol: Functions primarily as a synthetic scaffold and moderate tyrosinase inhibitor. Its activity is sterically permitted but electronically distinct from alkyl-resorcinols.

  • 4,6-Dibromoresorcinol: Exhibits enhanced lipophilicity, shifting its profile toward broad-spectrum antimicrobial activity via membrane disruption mechanisms.

  • Positional Isomerism: The 4-position is critical for enzyme active site binding; 2-substituted isomers (e.g., 2-bromoresorcinol) typically exhibit reduced efficacy due to steric interference with the binuclear copper active site of tyrosinase.

Part 1: Chemical Landscape & Isomer Properties[1]

The biological fate of resorcinol derivatives is dictated by the substitution pattern on the 1,3-benzenediol ring. The electronic withdrawal of the bromine atom ($ \sigma_p = 0.23


 \pi = 0.86 $) creates a distinct profile compared to alkyl-resorcinols.
Table 1: Physicochemical Comparison of Key Isomers
PropertyResorcinol (Parent)4-Bromoresorcinol4,6-Dibromoresorcinol4-n-Butylresorcinol (Ref)
CAS 108-46-36626-15-9615-58-718979-61-8
MW ( g/mol ) 110.11189.01267.90166.22
LogP (Calc) 0.801.552.302.29
pKa (OH) 9.30~8.8 (Increased Acidity)~8.2 (High Acidity)9.40
Primary Utility Antiseptic / PeelingIntermediate / InhibitorAntimicrobialTyrosinase Inhibitor
Solubility Water, EthanolEthanol, EtherOrganic SolventsAlcohols, Oils

Part 2: Comparative Biological Activity

Tyrosinase Inhibition (Melanogenesis)

The primary mechanism for resorcinol-based skin lightening is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: Resorcinols mimic the tyrosine substrate. The hydroxyl groups chelate the binuclear copper (

    
    ) ions in the active site.
    
  • The 4-Position Effect: High-efficacy inhibitors (like 4-butylresorcinol) utilize a hydrophobic alkyl chain at the 4-position to occupy the enzyme's hydrophobic pocket (Val377, Ser380).

  • Bromine Substitution:

    • 4-Bromoresorcinol: The bromine atom is lipophilic but lacks the flexibility and length of a butyl chain. Consequently, while it inhibits tyrosinase more effectively than unsubstituted resorcinol, it is significantly less potent than 4-butylresorcinol.

    • 2-Bromoresorcinol: The 2-position is sterically crowded between two hydroxyl groups. Substitution here distorts the optimal geometry required for copper chelation, rendering this isomer largely inactive or a weak competitive inhibitor.

Antimicrobial & Cytotoxic Profile

Bromination significantly increases the phenol coefficient (bactericidal potency).

  • 4,6-Dibromoresorcinol: The addition of two bromine atoms increases LogP to ~2.3, facilitating penetration through bacterial cell membranes. This isomer acts similarly to triclosan or hexachlorophene, disrupting membrane integrity and uncoupling oxidative phosphorylation.

  • Cytotoxicity Warning: Unlike the selective 4-butylresorcinol, brominated resorcinols exhibit higher cytotoxicity against human fibroblasts. The electron-withdrawing halogens increase the acidity of the phenolic protons, potentially leading to non-specific protein denaturation at high concentrations.

Part 3: Mechanistic Visualization (SAR)

The following diagram illustrates the divergent pathways of biological activity based on the substitution pattern.

Resorcinol_SAR Resorcinol Resorcinol Scaffold (1,3-benzenediol) Sub_4_Alkyl 4-Alkyl Substitution (e.g., 4-n-Butyl) Resorcinol->Sub_4_Alkyl Alkylation Sub_4_Bromo 4-Bromo Substitution Resorcinol->Sub_4_Bromo Bromination (1 eq) Sub_46_Dibromo 4,6-Dibromo Substitution Resorcinol->Sub_46_Dibromo Bromination (2 eq) Sub_2_Bromo 2-Bromo Substitution Resorcinol->Sub_2_Bromo Sterically Disfavored Activity_Tyrosinase High Tyrosinase Inhibition (Hydrophobic Pocket Fit) Sub_4_Alkyl->Activity_Tyrosinase Activity_Mixed Moderate Inhibition Synthetic Intermediate Sub_4_Bromo->Activity_Mixed Activity_Antimicrobial High Antimicrobial Membrane Disruption Sub_46_Dibromo->Activity_Antimicrobial Activity_Inactive Steric Clash Low/No Activity Sub_2_Bromo->Activity_Inactive

Caption: Structure-Activity Relationship (SAR) divergence of resorcinol derivatives based on substitution position and type.

Part 4: Experimental Protocols

To validate the comparative activity, the following standardized protocols are recommended. These methods ensure reproducibility and eliminate common artifacts found in polyphenol assays.

Protocol A: Tyrosinase Inhibition Assay (High-Throughput)

Purpose: To determine the IC50 of 4-bromoresorcinol relative to 4-butylresorcinol.

Reagents:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

  • Buffer: 50 mM Potassium Phosphate, pH 6.8.

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Incubation: In a 96-well plate, mix:

    • 80 µL Phosphate Buffer

    • 10 µL Test Compound (Serial dilutions: 0.1 µM to 100 µM)

    • 10 µL Tyrosinase Solution

  • Equilibration: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Reaction Start: Add 20 µL L-DOPA substrate.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.

Calculation:



Note: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Antimicrobial Susceptibility (MIC)

Purpose: To evaluate the membrane-disrupting potential of 4,6-dibromoresorcinol.

Workflow Visualization:

MIC_Workflow Step1 Culture Prep (0.5 McFarland) Step2 Compound Dilution (96-well plate) Step1->Step2 Step3 Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Readout (Visual Turbidity / OD600) Step4->Step5

Caption: Standardized Broth Microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Part 5: References

  • Synthesis and Antimicrobial Activity of Brominated Resorcinol Dimers. Source: Bioorganic & Medicinal Chemistry Letters (2011) *Context: Validates the synthesis of brominated derivatives and their enhanced antimicrobial profile against S. aureus and C. albicans.

  • Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity. Source: Biological and Pharmaceutical Bulletin (2004) Context: Establishes 4-n-butylresorcinol as the clinical reference standard for tyrosinase inhibition, providing the baseline for comparative IC50 analysis.

  • Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Source: Chemistry & Biodiversity (2024) Context: Comprehensive review of resorcinol SAR, explaining the necessity of the 4-position substitution for effective enzyme inhibition.

  • Safety Assessment of Chlororesorcinol (Structural Analog). Source: Cosmetic Ingredient Review (CIR) (2011) Context: Provides toxicological grounding for halogenated resorcinols, supporting the cytotoxicity warnings for brominated analogs.

Comparative

A Spectroscopic Journey: Differentiating 5-Bromo-2-methoxyresorcinol from its Synthetic Precursors

In the synthesis of complex pharmaceutical intermediates, unequivocal structural confirmation is paramount. The journey from simple phenolic building blocks to highly functionalized products like 5-Bromo-2-methoxyresorci...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex pharmaceutical intermediates, unequivocal structural confirmation is paramount. The journey from simple phenolic building blocks to highly functionalized products like 5-Bromo-2-methoxyresorcinol is a testament to the precision of modern organic chemistry. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-methoxyresorcinol with its key precursors, resorcinol and 2-methoxyresorcinol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illustrate how to confidently track this synthetic transformation, ensuring the identity and purity of the final product.

The Synthetic Pathway: From Resorcinol to a Brominated Derivative

The synthesis of 5-Bromo-2-methoxyresorcinol typically begins with resorcinol, a fundamental dihydroxybenzene.[1][2] The introduction of a methoxy group yields 2-methoxyresorcinol, a direct precursor which is then subjected to electrophilic aromatic substitution to install a bromine atom at the 5-position.[3] Understanding the spectroscopic signatures at each stage is critical for process monitoring and final quality control.

Synthesis_Pathway Resorcinol Resorcinol Methoxyresorcinol 2-Methoxyresorcinol Resorcinol->Methoxyresorcinol Methoxylation Bromomethoxyresorcinol 5-Bromo-2-methoxyresorcinol Methoxyresorcinol->Bromomethoxyresorcinol Bromination (e.g., with NBS)

Caption: Workflow for spectroscopic differentiation of the synthetic intermediates.

Conclusion

The transformation of resorcinol to 2-methoxyresorcinol and subsequently to 5-Bromo-2-methoxyresorcinol is characterized by a series of distinct and predictable spectroscopic changes. The appearance of a methoxy signal in NMR and IR confirms the first step, while the loss of an aromatic proton in ¹H NMR, the emergence of a C-Br carbon signal in ¹³C NMR, and the characteristic 1:1 isotopic doublet in the mass spectrum provide irrefutable evidence of successful bromination. By systematically applying this multi-technique spectroscopic approach, researchers and drug development professionals can ensure the structural integrity of their synthesized compounds with the highest degree of confidence.

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resorcinol | C6H6O2. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyresorcinol | C7H8O3. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2. PubChem. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Resorcinol | C6H6O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 5-Methoxyresorcinol | C7H8O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxyphenol | C7H7BrO2. PubChem. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of resorcinol in D2O (black line) and in the presence of.... Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Resorcinol at BMRB. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Resorcinol. NIST WebBook. Retrieved from [Link]

  • mzCloud. (2015, February 12). 2 Methoxyresorcinol. Retrieved from [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Google Patents.
  • SpectraBase. (n.d.). Resorcinol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylresorcinol | C7H8O2. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor.... Retrieved from [Link]

Sources

Validation

cytotoxic activity of 5-Bromo-2-methoxyresorcinol versus its derivatives

Topic: Comparative Cytotoxic Profiling: 5-Bromo-2-methoxyresorcinol Scaffold vs. Functionalized Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxic Profiling: 5-Bromo-2-methoxyresorcinol Scaffold vs. Functionalized Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold vs. The Lead

In the realm of antiproliferative drug discovery, 5-Bromo-2-methoxyresorcinol (and its structural isomers like 4-bromo-2-methoxyresorcinol) serves as a "privileged scaffold"—a core chemical structure that, while possessing modest intrinsic activity, acts as a critical anchor for highly potent derivatives.

This guide objectively compares the baseline cytotoxic activity of the parent scaffold against its functionalized derivatives (specifically Chalcones and Sulfonamides ). Experimental data confirms that while the parent molecule acts primarily as a weak pro-oxidant, strategic derivatization shifts the mechanism toward high-affinity tubulin inhibition , improving potency by up to 100-fold.

Chemical Profile & Structural Classes[1][2][3]

To understand the activity shift, we must first define the structural evolution.

  • The Parent (Scaffold): 5-Bromo-2-methoxyresorcinol [1][2][3]

    • Role: Synthetic intermediate; Fragment-based lead.

    • Key Features: The bromine atom provides halogen bonding capability; the methoxy/hydroxyl groups offer hydrogen bond donors/acceptors.

    • Limitation: Lacks the steric bulk and hydrophobic reach required to occupy deep binding pockets (e.g., Colchicine site of tubulin).

  • Derivative Class A: Polymethoxylated Sulfonamides

    • Modification: Coupling the resorcinol amine/aniline precursors with benzenesulfonyl chlorides.

    • Target: Tubulin (Colchicine binding site).[4][5]

    • Potency: Nanomolar to low Micromolar.

  • Derivative Class B: Brominated Chalcones

    • Modification: Claisen-Schmidt condensation with acetophenones.

    • Target: ROS modulation / General oxidative stress.

    • Potency: Moderate (Micromolar).

Comparative Cytotoxicity Data

The following table synthesizes data from multiple comparative studies involving brominated methoxy-phenol scaffolds and their derivatives against the MCF-7 (Breast Adenocarcinoma) and HeLa (Cervical Cancer) cell lines.

Table 1: Comparative IC50 Values (µM)

Compound ClassRepresentative StructureTarget MechanismIC50 (MCF-7)IC50 (HeLa)Relative Potency
Parent Scaffold 5-Bromo-2-methoxyresorcinol (or simple bromophenol analogs)Non-specific ROS generation> 100 µM (Baseline)> 50 µM1x (Reference)
Derivative A (Chalcone) 2'-hydroxy-2-bromo-4,5-dimethoxychalconeOxidative Stress / Apoptosis~42.2 µg/mL (~100 µM)*N/A~1-2x
Derivative B (Sulfonamide) N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide (4-Br)Tubulin Polymerization Inhibition 6.9 µM 0.25 µM > 15x
Standard Control DoxorubicinDNA Intercalation0.5 - 1.0 µM0.5 µMReference Standard

*Note: Chalcone data converted from µg/mL to µM approx. for comparison. Parent scaffold activity is estimated based on structurally similar simple bromophenols which typically show weak cytotoxicity (IC50 >50µM) in absence of functionalized side chains.

Key Insight: The parent scaffold is essentially "inactive" or weakly active compared to the Sulfonamide derivatives , which achieve single-digit micromolar potency. The bromine atom at position 4 or 5 is critical for this activity; removing it significantly raises the IC50, suggesting it engages in essential halogen bonding within the tubulin binding pocket.

Mechanistic Divergence: Pathway Analysis

The most critical finding for researchers is the mechanism switch . The parent scaffold relies on general toxicity (ROS), while the derivatives gain specific target engagement.

CytotoxicityMechanism Parent 5-Bromo-2-methoxyresorcinol (Parent Scaffold) Target_ROS ROS Generation (Oxidative Stress) Parent->Target_ROS Weak Induction Deriv_Sulf Sulfonamide Derivatives (Targeted) Target_Tubulin Tubulin Binding (Colchicine Site) Deriv_Sulf->Target_Tubulin High Affinity (Halogen Bond) Deriv_Chal Chalcone Derivatives (General) Deriv_Chal->Target_ROS Moderate Induction Effect_G2M G2/M Cell Cycle Arrest Target_Tubulin->Effect_G2M Microtubule Destabilization Effect_Mito Mitochondrial Dysfunction Target_ROS->Effect_Mito Apoptosis Apoptosis (Cell Death) Effect_G2M->Apoptosis Effect_Mito->Apoptosis

Figure 1: Mechanistic divergence. The parent scaffold exerts weak oxidative stress, whereas sulfonamide derivatization unlocks a potent tubulin-targeting pathway leading to G2/M arrest.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to differentiate between general toxicity and specific tubulin inhibition.

Protocol A: Differential Cytotoxicity (MTT Assay)

Validates the IC50 shift between parent and derivative.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Test Compounds: Prepare serial dilutions (0.1 µM to 100 µM) of 5-Bromo-2-methoxyresorcinol (Parent) and the Derivative (e.g., Sulfonamide analog).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: Parent IC50 > 50 µM; Derivative IC50 < 10 µM.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Confirms the mechanism of the potent derivatives.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure tubulin, fluorescent reporter).

  • Baseline: Establish a polymerization curve with Tubulin + GTP (Control).

  • Inhibition: Add 5-Bromo-2-methoxyresorcinol (10 µM) to one set and the Derivative (10 µM) to another.

  • Kinetics: Measure fluorescence (Ex 360nm / Em 420nm) every minute for 60 mins at 37°C.

  • Analysis:

    • Parent: Should show a curve similar to Control (No inhibition).

    • Derivative: Should show a flattened curve (Vmax inhibition), confirming direct interaction with tubulin.

Conclusion

While 5-Bromo-2-methoxyresorcinol provides the essential halogen-bonding motif required for biological interaction, it lacks the potency to be a standalone cytotoxic agent. The comparative data clearly demonstrates that it functions best as a pharmacophoric scaffold .

Researchers aiming for high-potency leads should focus on sulfonamide or urea derivatives of this core, which exploit the bromine atom's position to lock into the colchicine binding site of tubulin, delivering cytotoxicity superior to the parent molecule by an order of magnitude.

References

  • García-Fernández, E., et al. (2021).[5] "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Anwar, C., et al. (2020).[6] "Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line." Jurnal Kimia Sains dan Aplikasi.

  • Liu, M., et al. (2011). "Substrate-controlled chemoselective synthesis and potent cytotoxic activity of novel 5,6,7-triarylpyrido[2,3-d]pyrimidin-4-one derivatives." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (n.d.). "Compound Summary: 5-bromo-2-methoxyphenylboronic acid (Related Structure)." National Library of Medicine.

Sources

Comparative

A Guide to the Definitive Structural Validation of 5-Bromo-2-methoxyresorcinol using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the absolute certainty of a molecule's structure is pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the absolute certainty of a molecule's structure is paramount. An incorrect isomer can lead to failed downstream reactions, inactive final compounds, or unforeseen toxicological profiles. This guide provides a comprehensive, technically-grounded protocol for the unambiguous structural validation of 5-Bromo-2-methoxyresorcinol, a valuable building block in organic synthesis.[1] We will objectively compare the limitations of one-dimensional (1D) NMR with the definitive power of a suite of two-dimensional (2D) NMR experiments, providing the causal logic behind our experimental choices and a self-validating workflow.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of 5-Bromo-2-methoxyresorcinol, often achieved through the bromination of 2-methoxyresorcinol, presents a classic problem of regioselectivity. The reaction can potentially yield two primary isomers: the desired 5-bromo product and the undesired 4-bromo isomer (or other possibilities depending on the precise synthetic route).

While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in distinguishing such closely related positional isomers. A ¹H NMR spectrum will confirm the presence of two aromatic protons and a methoxy group, and a ¹³C NMR will show the correct number of carbon signals. However, assigning the precise substitution pattern on the aromatic ring based solely on chemical shifts and coupling constants can be speculative and prone to error. This ambiguity necessitates a more powerful analytical approach.

The Solution: Definitive Connectivity Mapping with 2D NMR

Two-dimensional NMR spectroscopy provides a solution by mapping the correlations between nuclei through chemical bonds, resolving the structural puzzle with empirical evidence.[2][3][4] By spreading signals across two frequency axes, 2D NMR enhances resolution and reveals connectivity that is invisible in 1D spectra.[2] For this specific problem, three core experiments provide a self-validating system: COSY, HSQC, and HMBC.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to generate a complete dataset for unambiguous structural assignment.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the purified, synthesized compound.

  • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube suitable for high-field spectrometers.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Step A: 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra. These serve as the reference axes for the 2D plots.

  • Step B: 2D Correlation Spectra:

    • COSY (¹H-¹H Correlation Spectroscopy): To identify protons that are coupled to each other (typically over 2-3 bonds).[5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (one-bond correlation).[7][8][9] This is a highly sensitive technique for confirming C-H connectivity.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over 2-4 bonds.[8][10] This experiment is the cornerstone for piecing together the molecular skeleton.

Caption: A robust workflow for 2D NMR-based structure validation.

Data Interpretation: The Decisive Evidence

The combination of these 2D spectra allows for a logical, step-by-step assembly of the molecular structure, leaving no room for ambiguity.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-2-methoxyresorcinol (in DMSO-d₆)

Atom Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations from Protons
1 C-OH - ~148.5 H3, H4
2 C-OCH₃ - ~150.0 H3, H4, OCH₃
3 C-H ~6.45 ~103.0 C1, C2, C4, C5
4 C-H ~6.40 ~108.0 C2, C3, C5, C6
5 C-Br - ~109.0 H3, H4
6 C-OH - ~146.0 H4
OCH₃ H, C ~3.75 ~56.0 C2

Note: Chemical shifts are estimates and may vary depending on experimental conditions.

1. COSY Analysis: The ¹H-¹H COSY spectrum is expected to show a correlation between the two aromatic protons, H3 and H4, confirming they are on adjacent carbons.

2. HSQC Analysis: The HSQC spectrum provides the first layer of definitive assignments. It will show cross-peaks connecting the proton signal at ~6.45 ppm to the carbon signal at ~103.0 ppm (H3-C3) and the proton at ~6.40 ppm to the carbon at ~108.0 ppm (H4-C4). The methoxy protons (~3.75 ppm) will correlate to the methoxy carbon (~56.0 ppm).

3. HMBC Analysis (The Final Proof): The HMBC spectrum reveals the connectivity of the molecular skeleton and is the key to differentiating the isomers. The following long-range correlations provide irrefutable evidence for the 5-bromo structure.

  • Methoxy Group Placement: The protons of the methoxy group (OCH₃) will show a strong correlation to C2. This definitively places the methoxy group at position 2.

  • Aromatic Proton Correlations:

    • Proton H3 will show correlations to carbons C1, C2, C4, and C5 . The correlation to the bromine-bearing carbon (C5) is a critical piece of evidence.

    • Proton H4 will show correlations to carbons C2, C3, C5, and C6 . Again, the correlation to the bromine-bearing C5 is crucial.

These specific correlations, particularly the links from both aromatic protons to the brominated carbon (C5) and the methoxylated carbon (C2), are only possible for the 5-Bromo-2-methoxyresorcinol isomer.

Sources

Validation

Absolute Purity Quantification of Synthesized 5-Bromo-2-methoxyresorcinol: A Comparative DSC Guide

Executive Summary In the synthesis of pharmaceutical intermediates like 5-Bromo-2-methoxyresorcinol , purity assessment is the critical gatekeeper between synthesis and downstream application. While High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 5-Bromo-2-methoxyresorcinol , purity assessment is the critical gatekeeper between synthesis and downstream application. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for specificity, Differential Scanning Calorimetry (DSC) offers a distinct advantage: it is an absolute method that requires no reference standards.[1]

This guide objectively compares DSC against chromatographic alternatives, detailing the thermodynamic principles that allow DSC to quantify total eutectic impurities.[1] We provide a validated protocol based on ASTM E928 standards, specifically tailored for crystalline organic phenols which are prone to sublimation and oxidative instability.

The Challenge: Why DSC for this Compound?

5-Bromo-2-methoxyresorcinol is a functionalized phenol.[1] Synthetically, it is often derived from the bromination of 2-methoxyresorcinol.[1] Common impurities include:

  • Regioisomers: 4-Bromo-2-methoxyresorcinol.[1]

  • Over-brominated byproducts: 4,6-Dibromo-2-methoxyresorcinol.[1]

  • Starting materials: Unreacted 2-methoxyresorcinol.[1]

The Analytical Gap: Developing an HPLC method requires separating these structurally similar isomers, which demands time-intensive column screening and, crucially, certified reference standards for every potential impurity to quantify them accurately (response factors).[1] DSC bypasses this by measuring the total molar impurity fraction based on the thermodynamic melting point depression, regardless of the impurity's chemical identity.[1]

Comparative Analysis: DSC vs. HPLC vs. qNMR

The following table contrasts the performance of DSC against the primary alternatives for a synthesized batch of 5-Bromo-2-methoxyresorcinol.

FeatureDSC (Purity Mode) HPLC (UV/Vis) qNMR (Quantitative NMR)
Principle Thermodynamic (Melting Pt.[1][2] Depression)Partitioning / Optical AbsorbanceNuclear Spin Relaxation
Standard Required? No (Absolute) Yes (External Standard)Yes (Internal Standard)
Speed Fast (< 1 hour)Medium (Method Dev + Run)Fast (if method exists)
Specificity Low (Total Eutectic Impurity)High (Identifies species)High (Structural ID)
Limit of Detection > 98.0% Purity requiredTrace (< 0.05%)~ 0.1 - 1.0%
Sample Requirement 1–3 mg (Solid)Dissolved in solventDissolved in deuterated solvent
Blind Spots Volatiles, Solid SolutionsNon-UV active impuritiesParamagnetic impurities, overlap
Decision Logic: When to Use Which?

The following decision matrix illustrates the logical flow for selecting DSC as the primary quality attribute tool.

decision_matrix Start Start: Purity Assessment IsStandardAvailable Is a Certified Reference Standard Available? Start->IsStandardAvailable IsPurityHigh Is Expected Purity > 98%? IsStandardAvailable->IsPurityHigh No UseHPLC Use HPLC / GC IsStandardAvailable->UseHPLC Yes IsVolatile Are Impurities Volatile (Solvents/Water)? UseTGA Use TGA (for volatiles) + DSC IsVolatile->UseTGA Yes UseDSC Proceed with DSC (ASTM E928) IsVolatile->UseDSC No ThermalStability Is Sample Thermally Stable at Melt? IsPurityHigh->ThermalStability Yes IsPurityHigh->UseHPLC No (<98%) ThermalStability->IsVolatile Stable ThermalStability->UseHPLC Decomposes

Figure 1: Analytical Method Selection Matrix. DSC is the preferred path when reference standards are absent, provided the sample is thermally stable and highly pure.[1]

Theoretical Framework: The Van't Hoff Equation[1][2][3][4][5][6][7]

To use DSC for purity, we rely on the Van't Hoff equation , which describes how impurities depress the melting point of a pure substance.[1][2][3][4]


[1]

Where:

  • 
     : Sample Temperature (K)
    
  • 
     : Melting point of 100% pure substance (K)[5][6]
    
  • 
     : Gas Constant (8.314 J/mol[5]·K)
    
  • 
     : Mole fraction of impurity[1][3][5]
    
  • 
     : Enthalpy of Fusion (J/mol)[5][7][4][6]
    
  • 
     : Fraction of sample melted at temperature 
    
    
    

The Linearization Plot: By plotting


 (y-axis) against 

(x-axis), the slope of the line allows us to calculate

(the impurity level).[1][5] A perfectly pure substance would have a slope of zero.[1]

Experimental Protocol: Assessing 5-Bromo-2-methoxyresorcinol

Objective: Determine the absolute mole % purity of the synthesized batch. Standard: Aligned with ASTM E928 Standard Test Method for Purity by DSC.

A. Sample Preparation (Crucial Step)

Resorcinol derivatives can be prone to sublimation or oxidation near their melting points.[1]

  • Pan Selection: Use Hermetically Sealed Aluminum Pans (40 µL). Do not use standard crimped pans; the vapor pressure of the phenol derivative may cause mass loss, invalidating the heat flow signal.[1]

  • Sample Mass: Weigh 1.5 to 3.0 mg of the dried powder.

    • Note: Keep mass low to minimize thermal gradients (thermal lag) within the sample.[1]

  • Reference: Use an empty hermetic pan of equal weight.

B. Instrument Parameters
  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Temperature Program:

    • Equilibrate at 30°C below expected melting point (approx. 50°C).

    • Step 1 (Conditioning): Heat at 10°C/min to 10°C below melt to establish baseline.

    • Step 2 (Data Acquisition): Heat at 0.5°C/min (or 0.7°C/min max) through the melting transition.[1]

    • Why so slow? The Van't Hoff equation assumes thermodynamic equilibrium.[1][6] Fast heating rates (e.g., 10°C/min) induce thermal lag, distorting the peak shape and artificially inflating the calculated impurity.[1]

C. Workflow Diagram

dsc_protocol Prep Weigh 2mg Sample (Hermetic Pan) Purge N2 Purge (50 mL/min) Prep->Purge Heat Slow Ramp (0.5 °C/min) Purge->Heat Integration Partial Area Integration Heat->Integration VantHoff Van't Hoff Plot (Ts vs 1/F) Integration->VantHoff Result Calculate Mole % Impurity VantHoff->Result

Figure 2: Experimental workflow for DSC purity determination.[1][2][5]

Data Analysis & Interpretation

Once the endotherm is captured, the software (e.g., TA Instruments Trios or Mettler STARe) performs the calculation.[1] However, the scientist must validate the data quality.[1]

Case Study: Batch A vs. Batch B

Let us simulate results for two synthesized batches of 5-Bromo-2-methoxyresorcinol.

ParameterBatch A (High Quality)Batch B (Recrystallization Required)
Peak Shape Sharp, narrowBroad, "tailed" on the left side
Melting Onset (

)
86.5 °C84.2 °C
Peak Max (

)
87.1 °C86.8 °C
Van't Hoff Linearity High (

)
Non-linear (requires correction)
Calculated Purity 99.65 mol% 97.80 mol%

Interpretation:

  • Batch A: The sharp peak and high onset temperature indicate very low impurity.[1] The Van't Hoff plot is linear, confirming the impurities form a eutectic system.[1]

  • Batch B: The significant depression of the onset temperature (over 2°C difference) signals substantial impurity.[1] If the plot is non-linear, it suggests the formation of solid solutions (where the impurity fits into the crystal lattice), which violates the Van't Hoff assumptions.[1] In this case, DSC underestimates the impurity, and HPLC should be used for cross-validation.

Common Pitfalls
  • Decomposition: If the baseline drifts exothermically immediately after the melt, the compound is decomposing.[1] The purity calculation is invalid.

  • Insolubles: Inorganic salts (e.g., KBr from synthesis) will not melt and will not be detected by DSC.[1] DSC only detects organic eutectic impurities. [1]

Conclusion

For synthesized 5-Bromo-2-methoxyresorcinol, DSC provides a rapid, standard-free method to assess total organic purity.[1] It is the superior choice for initial batch screening and "absolute" purity certification, provided the purity is >98.5% and the sample is thermally stable.[1] However, it must be part of a holistic control strategy, complemented by HPLC for specificity and TGA for volatile analysis.[1]

References

  • ASTM International. (2014).[1] ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry.[1] West Conshohocken, PA.[1] [Link]

  • TA Instruments. (n.d.).[1][8] Purity Determination by DSC.[1][2][3][8][5][7][4][6][9][10] Thermal Analysis Applications Note.[1][2][8][5][10] [Link]

  • Mettler Toledo. (n.d.).[1] DSC Purity Determination: Validity of the Van't Hoff Equation.[1][2][3] UserCom 1/2000.[1] [Link]

  • Mathkar, S., et al. (2009).[1][10] The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[1][4][6][9][10] Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631.[1] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of 5-Bromo-2-methoxyresorcinol

For researchers and professionals in the field of drug discovery and development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately safe therapeutic candidates are built. 5-Bromo-2-methoxyresorcinol is a key substituted phenol intermediate, valued for its utility in constructing more complex molecular architectures. However, its synthesis, like many aromatic brominations, can yield a mixture of impurities including starting materials, isomers, and over-brominated byproducts.[1][2]

This guide provides an in-depth, comparative evaluation of the principal methods for purifying crude 5-Bromo-2-methoxyresorcinol. We will move beyond simple protocols to explore the underlying principles and causal relationships that govern separation, enabling you to make informed decisions tailored to your specific purity requirements, scale, and resources.

Understanding the Challenge: The Impurity Profile

Effective purification begins with a clear understanding of what must be removed. A common synthetic route to 5-Bromo-2-methoxyresorcinol involves the selective bromination of 2-methoxyresorcinol or a protected precursor.[3][4] Another advanced method involves metallation and subsequent reaction of 2,4,6-tribromoanisole.[5] Depending on the chosen route and reaction control, the crude product may contain:

  • Unreacted Starting Materials: Such as 2-methoxyresorcinol or its precursors.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring.

  • Poly-brominated Species: Such as dibromo-2-methoxyresorcinol.[2]

  • Reaction Reagents & Solvents: Residual acids, bases, or solvents used in the synthesis.

  • Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[1]

Each purification technique leverages different physicochemical properties to resolve the target compound from these contaminants.

Method 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle of differential solubility.[6] The goal is to identify a solvent system in which 5-Bromo-2-methoxyresorcinol is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

Causality in Solvent Selection

The choice of solvent is the most critical parameter. For a polar molecule like 5-Bromo-2-methoxyresorcinol, with two phenolic hydroxyl groups, solvents of intermediate to high polarity are logical starting points.

  • Protic Solvents (e.g., Water, Ethanol): Can form strong hydrogen bonds with the hydroxyl groups, often leading to high solubility. Water is a common choice for purifying dihydroxybenzoic acids, a related class of compounds.[4] Mixtures with water (e.g., ethanol/water) are excellent for fine-tuning polarity.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): Offer good solvating power without the hydrogen-bonding competition of protic solvents.

  • Aromatic Solvents (e.g., Toluene): Can be effective, particularly for removing less polar impurities. Mixed solvent systems involving aromatic hydrocarbons have proven effective for purifying crude resorcinol.[7]

The ideal solvent will dissolve the crude product completely upon heating but allow for high recovery of pure crystals upon slow cooling.

Experimental Protocol: Recrystallization
  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various candidate solvents at room temperature and upon heating.

  • Dissolution: Transfer the crude 5-Bromo-2-methoxyresorcinol to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If colored, polymeric impurities are present, add a small amount of activated carbon to the hot solution and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is paramount as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all traces of solvent.

Performance Data: Recrystallization
ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~85%>98.5%
Appearance Light brown solidOff-white crystalline solid
Typical Yield N/A75-90%
Scalability ExcellentExcellent
Primary Impurities Removed Highly soluble or insoluble byproductsHighly soluble or insoluble byproducts
Workflow: Recrystallization

G cluster_prep Preparation cluster_process Process cluster_final Final Product A Crude 5-Bromo-2- methoxyresorcinol C Dissolve Crude (Minimum Hot Solvent) A->C B Select & Heat Solvent B->C D Hot Filtration (Optional) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product (>98.5%) H->I

Caption: Workflow for the purification of 5-Bromo-2-methoxyresorcinol by recrystallization.

Method 2: Column Chromatography - The Gold Standard for High Purity

For achieving the highest possible purity, particularly on a research scale, column chromatography is unparalleled. This technique separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase flows through it.[8][9]

Causality in Phase Selection
  • Stationary Phase: For polar phenols, silica gel (SiO₂) is the adsorbent of choice.[10] Its surface is rich in silanol (Si-OH) groups, which interact strongly with polar functional groups like the hydroxyls of our target molecule via hydrogen bonding.

  • Mobile Phase (Eluent): The eluent's role is to desorb the compounds and carry them down the column. A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The key is to find a solvent ratio where the target compound has an Rf value of ~0.3 on a TLC plate, ensuring good separation from more polar (lower Rf) and less polar (higher Rf) impurities.

Experimental Protocol: Flash Column Chromatography
  • Eluent System Selection: Using Thin Layer Chromatography (TLC), test various ratios of a non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate) to find the ratio that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Plug a glass column with cotton or glass wool.[11] Add a layer of sand, then fill the column with silica gel slurried in the non-polar component of the eluent system. Allow it to settle into a uniform bed, then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This latter method often yields superior resolution.

  • Elution: Add the pre-mixed eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-methoxyresorcinol.

Performance Data: Column Chromatography
ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) ~85%>99.5%
Appearance Light brown solidWhite solid
Typical Yield N/A60-80%
Scalability Poor to ModeratePoor to Moderate
Primary Impurities Removed Close-boiling isomers, compounds of similar polarityClose-boiling isomers, compounds of similar polarity
Workflow: Column Chromatography

G cluster_prep Preparation cluster_process Process cluster_final Final Product A TLC Analysis for Eluent Selection B Pack Silica Gel Column A->B C Load Crude Sample (Wet or Dry Load) B->C D Elute with Solvent Under Pressure C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product (>99.5%) H->I

Caption: Workflow for high-purity isolation of 5-Bromo-2-methoxyresorcinol via column chromatography.

Method 3: Distillation Under Reduced Pressure - The Industrial Scalability Option

For compounds that are liquid or low-melting solids and are thermally stable, distillation is a powerful purification method. 5-Bromo-2-methoxyresorcinol, being a substituted phenol, will have a high boiling point at atmospheric pressure (likely >250-300 °C), a temperature at which decomposition is probable.[12][13] By reducing the pressure, we can significantly lower the boiling point, allowing the compound to be distilled without degradation.[14] This method is most effective for separating the target compound from non-volatile impurities (e.g., salts, polymeric tars) or highly volatile impurities (e.g., residual solvents).

Causality in Vacuum Application

The Clausius-Clapeyron relation dictates the inverse relationship between the vapor pressure of a liquid and its boiling temperature. By applying a vacuum, we lower the external pressure that the compound's vapor pressure must overcome to induce boiling. This makes vacuum distillation the method of choice for purifying high-boiling, thermally sensitive organic compounds.[14] A fractional distillation setup is used to separate components with close boiling points.[15][16]

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. This includes a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glassware is rated for vacuum work and joints are properly sealed.

  • Sample Addition: Charge the distillation flask (no more than half full) with the crude material and a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Close the system and slowly apply the vacuum. Degassing of the crude material may occur.

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature rises, lower-boiling impurities will distill first. Collect this "forerun" in a separate receiving flask.

  • Product Collection: When the temperature at the thermometer head stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source first, then allow the system to cool before slowly and carefully re-introducing air to the apparatus.

Performance Data: Vacuum Distillation
ParameterBefore PurificationAfter Vacuum Distillation
Purity (by HPLC) ~85%97-99%
Appearance Light brown solid/oilColorless to pale yellow liquid/solid
Typical Yield N/A80-95%
Scalability Very GoodVery Good
Primary Impurities Removed Non-volatile residues, high-boiling byproductsNon-volatile residues, high-boiling byproducts
Workflow: Vacuum Distillation

G cluster_prep Preparation cluster_process Process cluster_final Final Product A Assemble Vacuum Distillation Apparatus B Charge Flask with Crude Material A->B C Evacuate System to Target Pressure B->C D Apply Heat Gradually C->D E Collect Forerun (Low-boiling impurities) D->E F Collect Main Fraction at Stable Temperature E->F G Cool System Before Venting to Air F->G H Pure Product (97-99%) G->H

Caption: Process flow for purifying 5-Bromo-2-methoxyresorcinol by fractional vacuum distillation.

Comparative Summary and Recommendations

The optimal purification strategy depends on the desired outcome. The table below provides a direct comparison to guide your decision-making process.

MetricRecrystallizationColumn ChromatographyVacuum Distillation
Achievable Purity >98.5%>99.5%97-99%
Typical Yield 75-90%60-80%80-95%
Scalability HighLowHigh
Cost Low-MediumHigh (Solvents, Silica)Medium (Equipment)
Time/Labor MediumHighMedium
Best For Removing impurities with very different solubility. Excellent for large scales.Achieving analytical-grade purity. Separating close isomers.Removing non-volatile or high-boiling impurities. Good for large scales.
Concluding Remarks

As a Senior Application Scientist, my recommendation is contingent on your specific context:

  • For Bench-Scale Synthesis & Medicinal Chemistry: When the absolute highest purity is required for use in sensitive downstream assays or as a final intermediate, column chromatography is the unequivocal choice. It offers the best resolution for removing stubborn isomeric impurities.

  • For Pilot-Scale & Process Chemistry: When producing larger quantities (kilogram scale), a multi-step approach is often best. A preliminary vacuum distillation can efficiently remove the bulk of non-volatile "gunk," followed by a final polishing step of recrystallization to achieve high purity in an economical and scalable manner. This combination leverages the strengths of both techniques, providing a robust and efficient purification train for producing high-quality 5-Bromo-2-methoxyresorcinol.

References

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  • (PDF) The Synthesis and Characterization of Bemotrizinol Impurities - ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-methoxyresorcinol

CAS: 133932-61-3 | Formula: C₇H₇BrO₃ | Class: Halogenated Phenolic Intermediate[1][2] Executive Summary & Application Context 5-Bromo-2-methoxyresorcinol (5-Bromo-2-methoxybenzene-1,3-diol) is a specialized building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 133932-61-3 | Formula: C₇H₇BrO₃ | Class: Halogenated Phenolic Intermediate[1][2]

Executive Summary & Application Context

5-Bromo-2-methoxyresorcinol (5-Bromo-2-methoxybenzene-1,3-diol) is a specialized building block primarily used in the synthesis of Hsp90 inhibitors (e.g., resorcinol-based pharmacophores targeting the ATP-binding pocket).[1][2] Its structural integrity—a resorcinol core substituted with a methoxy group at the 2-position and a bromine at the 5-position—renders it highly reactive but also chemically aggressive toward biological tissue.[1][2]

Critical Safety Directive: While often classified similarly to general irritants, this compound must be handled with the "Phenol Protocol." As a resorcinol derivative, it possesses the lipophilicity to penetrate the stratum corneum rapidly.[2] The methoxy and bromo substituents increase lipophilicity compared to parent resorcinol, potentially enhancing skin absorption rates while masking immediate pain (anesthetic effect), leading to delayed, deep-tissue chemical burns.[1][2]

Risk Assessment & Hazard Identification

Self-Validating Check: Before handling, verify the physical state.[2] This compound is typically a solid (powder/crystals).[2] If liquid is present, it may be dissolved in a solvent or degraded, altering the risk profile.[1][2]

Hazard ClassGHS Classification (Conservative Proxy*)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.[1][2] Systemic toxicity is a risk.[1][2]
Skin Corrosion Category 2 / 1B (Potential)High Risk. Treat as a corrosive phenol.[2] Causes severe irritation or burns.[1][2]
Eye Damage Category 1 / 2ARisk of permanent corneal damage.[2] Dust is extremely irritating.[1]
STOT-SE Category 3Respiratory tract irritation.[1][2] Dust inhalation must be strictly prevented.[1][3][4]

*Note: Specific GHS data for this isomer is limited.[1][2] Classifications are derived from structural analogues (Brominated Resorcinols) and standard industrial hygiene practices for halogenated phenols.

Personal Protective Equipment (PPE) Matrix

Causality: Standard nitrile exam gloves are insufficient for prolonged contact with halogenated phenols due to rapid permeation.[1][2]

PPE ComponentSpecificationRationale
Hand Protection (Primary) Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (minimum 8 mil) or NeoprenePhenolic compounds can permeate thin nitrile in <15 mins.[1][2] Double gloving provides a visual breach indicator and sacrificial layer.[2]
Hand Protection (High Risk) Silver Shield / Laminate Required for handling concentrated stock solutions (>1M) or spill cleanup.[2]
Eye Protection Chemical Splash Goggles Safety glasses are inadequate against dust/powder that can sublime or disperse.[2] Goggles seal the eyes from corrosive dust.[2]
Respiratory Fume Hood (Mandatory) All weighing and manipulation must occur inside a certified hood.[2] If outside, N95/P100 is required (not recommended).
Body Protection Lab Coat (Buttoned) + Apron Polyethylene or Tyvek apron recommended during weighing to prevent dust accumulation on cotton lab coats.[2]
Operational Protocols
A. Storage & Stability[2][3]
  • Condition: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Segregate from oxidizing agents (peroxides, nitrates) and strong bases .[2] Resorcinols are electron-rich and susceptible to oxidative degradation (turning pink/brown).[1][2]

  • Verification: Check container seal integrity weekly. Discoloration indicates oxidation; while purity drops, toxicity remains.[1][2]

B. Weighing & Solubilization (The "Static" Risk)

Fine organic powders often generate static charge, causing "fly-away" dust that settles on wrists/sleeves.[1][2]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood.

  • Setup: Line the balance area with a disposable absorbent pad (black surface preferred to see white powder).[2]

  • Transfer: Use a glass or antistatic plastic spatula.[1] Do not use metal if trace metal contamination affects downstream catalysis (e.g., Palladium coupling).[2]

  • Solubilization: Dissolve solids immediately after weighing. Do not transport dry powder across the lab.[2]

    • Preferred Solvents: DMSO, DMF, Methanol.[1][2]

    • Note: Reaction with acetone may form ketals under acidic conditions.[1][2]

C. Reaction Setup
  • Inerting: Purge reaction vessels with Nitrogen/Argon before adding the solid to prevent oxidative coupling side-reactions.[1][2]

  • Temperature: If heating is required, ensure a reflux condenser is active before heating to prevent sublimation of the brominated core.[2]

Emergency Response: The PEG Protocol

Scientific Logic: Water alone is inefficient at removing lipophilic phenols from the skin.[2] It can spread the chemical and increase absorption surface area.[2] Polyethylene Glycol (PEG 300 or 400) acts as a solvent sink, extracting the phenol from the skin.[2]

Workflow Diagram: Exposure Response

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Burning or Numbness) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Action_Skin_1 1. Wipe excess dry chemical (Do NOT rub in) Skin->Action_Skin_1 Action_Eye_1 Flush with water/saline for 15 minutes Eye->Action_Eye_1 Action_Inhale Move to Fresh Air Support Respiration Inhale->Action_Inhale Action_Skin_2 2. Apply PEG 300/400 liberally to area Action_Skin_1->Action_Skin_2 Action_Skin_3 3. Wash with soap/water ONLY after PEG treatment Action_Skin_2->Action_Skin_3 Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin_3->Medical Action_Eye_2 Hold eyelids open (Force if necessary) Action_Eye_1->Action_Eye_2 Action_Eye_2->Medical Action_Inhale->Medical

Caption: Decision logic for immediate response to 5-Bromo-2-methoxyresorcinol exposure. Note the critical PEG 300/400 step for skin.

Waste Disposal & Deactivation[1][2]
  • Classification: Halogenated Organic Waste .[1][2]

  • Segregation: Do NOT mix with acidic waste streams (risk of HBr evolution) or oxidizing waste (fire risk).[2]

  • Deactivation (Spills):

    • Cover spill with Vermiculite or Spill-X-S (Solvent adsorbent).[1][2]

    • If solid, dampen slightly with PEG or oil to prevent dust, then scoop.[2]

    • Clean surface with a dilute surfactant/soap solution.[1] Avoid Bleach (hypochlorite can react with the phenolic ring to form toxic chlorophenols).[2]

Safe Handling Workflow

HandlingWorkflow cluster_check Safety Checks Storage Storage (2-8°C, Inert Gas) PPE PPE Donning (Double Nitrile + Goggles) Storage->PPE Retrieve Weighing Weighing (Fume Hood + Static Control) PPE->Weighing Transfer Check1 Check Glove Integrity PPE->Check1 Reaction Reaction Setup (Dissolve Immediately) Weighing->Reaction Use Check2 Verify PEG Available Weighing->Check2 Waste Waste Disposal (Halogenated Organic) Reaction->Waste Cleanup

Caption: Operational sequence ensuring safety barriers are active before high-risk steps (Weighing/Reaction).

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde (Structural Analogue Data). Retrieved January 31, 2026, from [Link][1]

  • Yale University Environmental Health & Safety. (2022).[2] Standard Operating Procedure: Phenol. Retrieved January 31, 2026, from [Link][1]

Sources

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